molecular formula C11H17N B2520758 4-(1-Ethyl-propyl)-3-methyl-pyridine CAS No. 865074-54-0

4-(1-Ethyl-propyl)-3-methyl-pyridine

Cat. No.: B2520758
CAS No.: 865074-54-0
M. Wt: 163.264
InChI Key: AVCQNGQUFRAVJN-UHFFFAOYSA-N
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Description

4-(1-Ethyl-propyl)-3-methyl-pyridine is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.264. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-pentan-3-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-4-10(5-2)11-6-7-12-8-9(11)3/h6-8,10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCQNGQUFRAVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=C(C=NC=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular formula of 4-(1-Ethyl-propyl)-3-methyl-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(1-Ethyl-propyl)-3-methyl-pyridine: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a substituted heterocyclic compound of interest to researchers in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and analogous structures to elucidate its molecular identity, predict its physicochemical and spectroscopic properties, and propose viable synthetic pathways. The guide is structured to serve as a foundational resource for professionals in drug development and chemical research, offering detailed protocols, safety guidelines, and authoritative references to support further investigation and application of this and related pyridine derivatives.

Molecular Identity and Structural Elucidation

This compound is a derivative of pyridine, an aromatic six-membered heterocycle containing one nitrogen atom. The structure is characterized by a methyl group at the C3 position and a 1-ethylpropyl (or pentan-3-yl) group at the C4 position of the pyridine ring.

  • IUPAC Name : 4-(1-Ethylpropyl)-3-methylpyridine

  • Synonyms : 3-Methyl-4-(pentan-3-yl)pyridine

  • Molecular Formula : C₁₁H₁₇N

  • Molecular Weight : 163.26 g/mol

  • Canonical SMILES : CCC(CC)c1c(C)cnc(C)c1

The presence of two different alkyl substituents on the pyridine ring breaks the molecule's symmetry. The 1-ethylpropyl group introduces a stereocenter at the carbon attached to the pyridine ring, meaning the compound can exist as a racemate of two enantiomers unless a stereospecific synthesis is employed.

start Start: 3-Methylpyridine & 3-Ethylpentanoic Acid step1 Radical Generation (AgNO₃ / (NH₄)₂S₂O₈) start->step1 Reagents step2 Minisci Reaction (Radical Addition to Pyridinium) step1->step2 1-Ethylpropyl Radical step3 Purification (Column Chromatography) step2->step3 Crude Product end_node Product: This compound step3->end_node Isolated Product

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol (Hypothetical)

This protocol describes a self-validating system for the synthesis and confirmation of the target compound.

Objective: To synthesize this compound via Minisci alkylation.

Materials:

  • 3-Methylpyridine (1.0 eq)

  • 3-Ethylpentanoic acid (1.5 eq)

  • Silver nitrate (AgNO₃, 0.1 eq)

  • Ammonium persulfate ((NH₄)₂S₂O₈, 2.0 eq)

  • Trifluoroacetic acid (TFA, 2.0 eq)

  • Acetonitrile (CH₃CN) / Water (H₂O) solvent system

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-methylpyridine, 3-ethylpentanoic acid, and silver nitrate.

  • Solvent Addition: Add a 1:1 mixture of acetonitrile and water, followed by trifluoroacetic acid to ensure the pyridine is protonated.

  • Initiation: Heat the mixture to 80 °C. Slowly add a solution of ammonium persulfate in water over 30 minutes.

  • Reaction: Maintain the reaction at 80 °C for 3-4 hours, monitoring progress via Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature. Quench by slowly adding saturated NaHCO₃ solution until the pH is ~8-9.

  • Extraction: Extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue using silica gel column chromatography with a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the results to the predicted data.

Applications in Research and Development

Substituted pyridine scaffolds are ubiquitous in medicinal chemistry and are core components of numerous approved drugs. [1]Their ability to act as hydrogen bond acceptors and engage in various intermolecular interactions makes them privileged structures in drug design.

  • Medicinal Chemistry: 4-Alkylpyridines serve as versatile building blocks for constructing more complex molecules. [2][3]The specific substitution pattern of this compound offers a unique three-dimensional profile that can be exploited to probe ligand-receptor interactions.

  • Agrochemicals: Many pesticides and herbicides are based on pyridine derivatives, highlighting the importance of developing novel synthetic routes to access diverse substitution patterns. [4][5]* Materials Science: Pyridine derivatives are also explored in the development of organic materials, such as ligands for catalysts and components of luminescent compounds. [6]

Safety and Handling

Substituted pyridines, like pyridine itself, should be handled with appropriate caution in a laboratory setting. [7]

  • Ventilation: Always handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. [8][9]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat to prevent skin and eye contact. [9][10]* Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and sources of ignition. Containers should be tightly sealed. [11]* First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse eyes cautiously with water for several minutes. Seek medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

References

  • Bohon, R. L., Isaac, R., Hoftiezer, H., & Zellner, R. J. (1957). Determination of Alkylpyridines by Infrared Spectroscopy. Rapid Methods of Analysis. Analytical Chemistry, 29(10), 1499-1503. [Link]

  • Kumar, A., et al. (2021). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Chemistry – An Asian Journal, 16(16), 2244-2256. [Link]

  • Grisenti, P., et al. (1992). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 57(23), 6331-6335. [Link]

  • Stenutz, R. 4-(1-ethylpropyl)pyridine. Stenutz. [Link]

  • Brown, H. C., & Mihm, X. R. (1955). Spectra-Structure Correlations of Alkylpyridines. Journal of the American Chemical Society, 77(7), 1723-1727. [Link]

  • PubChem. (n.d.). 4-(1-Ethylpropyl)pyridine. National Center for Biotechnology Information. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Pyridine-N-oxide, 98%. [Link]

  • Chemwatch. (n.d.). PYRIDINE Safety Data Sheet. [Link]

  • Nevescanin, M., et al. (2010). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate. [Link]

  • American Chemical Society. (n.d.). Determination of Alkylpyridines by Infrared Spectroscopy. Rapid Methods of Analysis. ACS Publications. [Link]

  • Shindo, H. (1956). Studies on the infrared spectra of heterocyclic compounds. I. Infrared spectra of alkylpyridines. Pharmaceutical Bulletin, 4(3), 192-197. [Link]

  • Box, J. W., & Gray, G. M. (1987). Carbon-13 and oxygen-17 NMR and IR spectroscopic study of a series of (carbonyl)(4-substituted pyridine)(meso-tetraphenylporphinato)iron(II) complexes. Inorganic Chemistry, 26(17), 2774-2778. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • PubChem. (n.d.). Pyridine, 4-ethyl-3-methyl-. National Center for Biotechnology Information. [Link]

  • PENTA. (2024). Pyridine - SAFETY DATA SHEET. [Link]

  • Mikláš, R., et al. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. Journal of Chemistry and Applied Chemical Engineering. [Link]

  • ResearchGate. (n.d.). 13C-NMR spectrum of (4). [Link]

  • Wasfy, N. (2024). Alkylidene Dihydropyridines as Useful Intermediates for Functionalization of 4-Alkylpyridines. University of Ottawa. [Link]

  • Gawinecki, R., & Rasala, D. (2006). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 24(5), 659-670. [Link]

  • Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. [Link]

  • Green, J. H. S., et al. (1961). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 39(4), 817-827. [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Hernandez, G., et al. (2023). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Chemistry – A European Journal. [Link]

  • NIST. (n.d.). Pyridine, 4-ethyl-3-methyl-. NIST Chemistry WebBook. [Link]

  • PubChemLite. (n.d.). 4-ethyl-3-methylpyridine (C8H11N). [Link]

  • ResearchGate. (n.d.). 4-Alkylpyridines with stereogenic pyridylic carbons are featured in... [Link]

  • Wang, H., et al. (2022). Photoinduced the synthesis of 4-alkylpyridines from N-amidopyridinium salts via 1,5-HAT. Chinese Chemical Letters, 33(9), 4221-4230. [Link]

  • Wikipedia. (n.d.). 3-Methylpyridine. [Link]

  • EPA. (2025). 4-(1-Ethylpropyl)pyridine Properties. CompTox Chemicals Dashboard. [Link]

  • Fujiwara, Y., et al. (2020). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 142(10), 4569-4575. [Link]

  • Sciencemadness.org. (2023). Synthesizing 4-methylpyridine. [Link]

  • Yin, Z., et al. (2024). 3-Methylpyridine: Synthesis and Applications. Chemistry – An Asian Journal, 19(18), e202400467. [Link]

  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. [Link]

  • Semantic Scholar. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase. [Link]

Sources

Navigating the Physicochemical Landscape of Alkyl-Substituted Pyridines: A Technical Guide to 4-(1-Ethylpropyl)-3-methyl-pyridine and Related Structures

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Molecular Identity

The precise physicochemical properties of a molecule are fundamental to its behavior and function, dictating everything from its solubility and permeability to its interaction with biological targets. The request for information on "4-(1-Ethyl-propyl)-3-methyl-pyridine" presents an ambiguity in its chemical nomenclature. This guide will therefore address the two most likely interpretations of this name, providing a comprehensive overview of the physicochemical properties for both 4-(1-Ethylpropyl)pyridine and 4-ethyl-3-methylpyridine . Understanding the distinct properties of these two molecules is crucial for any research or development activities.

This document will delve into the key physicochemical parameters of each compound, offering both experimental and computationally predicted data. Furthermore, it will provide insights into the methodologies used to determine these properties, empowering researchers to critically evaluate and apply this information in their work.

Section 1: 4-(1-Ethylpropyl)pyridine

IUPAC Name: 4-(pentan-3-yl)pyridine CAS Number: 35182-51-5[1] Molecular Formula: C10H15N[1] Structure:

Caption: 2D structure of 4-(1-Ethylpropyl)pyridine.

Summary of Physicochemical Properties
PropertyExperimental ValuePredicted ValueSource(s)
Molecular Weight149.24 g/mol 149.237 g/mol [2],[1]
Boiling Point217 °C216 °C[2][3]
Melting Point126 °C70.8 °C[2][3]
Density0.912 g/mL0.923 g/mL[2][3]
Water Solubility-3.92e-2 g/L[3]
logP (Octanol-Water)-2.96 - 3.13[1][3]
pKa (basic)-6.00[3]
Detailed Physicochemical Properties

Molecular Weight: The molecular weight of a compound is a fundamental property that influences many others, including its volatility and molar-based solution concentrations. For 4-(1-Ethylpropyl)pyridine, the molecular weight is approximately 149.24 g/mol .[2][4]

Boiling and Melting Point: The boiling point of 217 °C indicates that this compound is a liquid at room temperature and has relatively low volatility.[2][3] There is a discrepancy in the reported melting point, with one source stating 126 °C and a predicted value being 70.8 °C.[2][3] This highlights the importance of consulting multiple sources and, when possible, relying on experimentally verified data.

Solubility: The predicted low water solubility (3.92e-2 g/L) is a critical factor in drug development, affecting its bioavailability and formulation.[3] The lipophilic nature of the 1-ethylpropyl substituent contributes significantly to this property.

Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a lipid (typically n-octanol) and water. It is a key indicator of a drug's ability to cross cell membranes. The predicted logP values for 4-(1-Ethylpropyl)pyridine range from 2.96 to 3.13, indicating a significant preference for the lipid phase.[1][3] This level of lipophilicity is often targeted for compounds intended to cross the blood-brain barrier.

Acidity/Basicity (pKa): The pKa is the negative logarithm of the acid dissociation constant and indicates the strength of an acid or base. For a pyridine derivative, the pKa of its conjugate acid is a measure of the basicity of the nitrogen atom. The predicted basic pKa of 6.00 suggests that 4-(1-Ethylpropyl)pyridine is a weak base.[3] The electron-donating effect of the alkyl substituent slightly increases the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2).[5]

Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR data are available for 4-(1-Ethylpropyl)pyridine, which are essential for structural elucidation and purity assessment.[6]

  • Mass Spectrometry (MS): GC-MS data is available, providing information on the molecule's mass-to-charge ratio and fragmentation pattern, which aids in its identification.[6]

  • Infrared (IR) Spectroscopy: FTIR spectra are available and can be used to identify the characteristic vibrational modes of the pyridine ring and the alkyl substituent.[6]

Section 2: 4-ethyl-3-methylpyridine

IUPAC Name: 4-ethyl-3-methylpyridine[7] CAS Number: 20815-29-6[7] Molecular Formula: C8H11N[7] Structure:

Caption: 2D structure of 4-ethyl-3-methylpyridine.

Summary of Physicochemical Properties
PropertyExperimental ValuePredicted ValueSource(s)
Molecular Weight121.18 g/mol -[7][8]
Boiling Point20 °C (likely erroneous)-[8]
Melting Point---
Density0.948 g/mL-[8]
Water Solubility---
logP (Octanol-Water)-2.0[7]
pKa (basic)---

Note: The experimental boiling point of 20 °C is highly improbable for a molecule of this structure and molecular weight. For comparison, the closely related isomer 3-ethyl-4-methylpyridine has a boiling point of 195-196 °C.[9]

Detailed Physicochemical Properties

Molecular Weight: With a molecular weight of approximately 121.18 g/mol , this compound is smaller than its 4-(1-Ethylpropyl)pyridine counterpart.[7][8]

Boiling and Melting Point: As noted, the reported boiling point of 20 °C is likely an error in the data source.[8] A more realistic estimate would be in the range of 190-200 °C, similar to other ethyl-methylpyridine isomers.[9] No experimental melting point data was found.

Density: The density is reported to be 0.948 g/mL.[8]

Lipophilicity (logP): The computationally predicted XLogP3-AA value is 2.0, suggesting that 4-ethyl-3-methylpyridine is moderately lipophilic.[7] This is lower than that of 4-(1-Ethylpropyl)pyridine, which is expected due to the smaller alkyl substituents.

Acidity/Basicity (pKa): While no specific pKa value was found for this isomer, it is expected to be a weak base with a pKa slightly higher than that of pyridine, due to the electron-donating nature of the ethyl and methyl groups.

Spectroscopic Data
  • Infrared (IR) Spectroscopy and Gas Chromatography (GC): Data for these techniques are available through the NIST Chemistry WebBook, which can be used for identification and purity analysis.[10]

Section 3: Methodologies for Physicochemical Property Determination

The determination of physicochemical properties is a cornerstone of chemical research and drug development. Both experimental and computational approaches are employed, each with its own set of advantages and limitations.

Experimental Determination of pKa

The pKa of a compound can be determined through various experimental methods, often involving the monitoring of a pH-dependent parameter.

Potentiometric Titration: This is a classic method where a solution of the compound is titrated with a strong acid or base, and the pH is monitored with a pH meter. The pKa can be determined from the midpoint of the titration curve.

UV-Vis Spectrophotometry: This method is particularly useful for compounds that have a chromophore that changes its absorbance spectrum upon protonation or deprotonation. By measuring the absorbance at different pH values, a sigmoid curve can be generated from which the pKa can be determined at the inflection point.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of atoms near an ionizable center can be sensitive to the protonation state. By monitoring these chemical shifts as a function of pH, a titration curve can be constructed to determine the pKa.

G cluster_0 Experimental pKa Determination prep Prepare solutions of the compound at various known pH values measure Measure a pH-dependent property (e.g., UV-Vis absorbance, NMR shift) prep->measure plot Plot the measured property vs. pH measure->plot analyze Determine the inflection point of the resulting sigmoid curve plot->analyze pka pKa = pH at the inflection point analyze->pka

Caption: Workflow for the experimental determination of pKa.

Experimental Determination of logP

The octanol-water partition coefficient (logP) is a crucial parameter for predicting the ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.

Shake-Flask Method: This is the traditional and most straightforward method. A known amount of the solute is dissolved in a mixture of n-octanol and water. The mixture is shaken to allow for partitioning, and then the phases are separated. The concentration of the solute in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC), and the logP is calculated as the logarithm of the ratio of the concentrations.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC column can be used to estimate logP. The retention time of the compound is correlated with the retention times of a series of compounds with known logP values.

Computational Prediction of Physicochemical Properties

In the early stages of drug discovery, when large numbers of compounds are being considered, computational methods are invaluable for predicting physicochemical properties. These methods can save significant time and resources by prioritizing compounds for synthesis and experimental testing.

Quantitative Structure-Property Relationship (QSPR): These are models that correlate the chemical structure of a molecule with its physicochemical properties. They are developed by training algorithms on large datasets of compounds with experimentally determined properties.

Ab Initio and DFT Methods: These quantum mechanical methods can be used to calculate properties like pKa and solvation energies, from which logP can be derived.

Molecular Mechanics-based Methods: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to calculate the free energy of transferring a molecule from water to an organic solvent, which can then be used to estimate logP.

G cluster_1 Computational Property Prediction structure Input: 2D or 3D Molecular Structure descriptors Calculate Molecular Descriptors structure->descriptors model Apply a Predictive Model (e.g., QSPR, Machine Learning) descriptors->model prediction Output: Predicted Physicochemical Property (e.g., logP, pKa, Solubility) model->prediction

Caption: General workflow for computational prediction of physicochemical properties.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of two related alkyl-substituted pyridines: 4-(1-Ethylpropyl)pyridine and 4-ethyl-3-methylpyridine. By clarifying the potential ambiguity in the user's request and presenting the available data for both compounds, this document serves as a valuable resource for researchers in chemistry and drug development. The inclusion of methodologies for property determination further enhances its utility, providing a framework for both understanding existing data and planning future experiments. As with all scientific data, a critical approach is encouraged, particularly when dealing with predicted values or single-source experimental data.

References

Sources

Technical Guide: Solubility Profiling & Thermodynamic Behavior of 4-(1-Ethyl-propyl)-3-methyl-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 4-(1-Ethyl-propyl)-3-methyl-pyridine in Organic Solvents Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Formulation Scientists, and Chemical Engineers.

Executive Summary

In the synthesis of complex pharmaceutical intermediates and agrochemicals, This compound (CAS: 35182-51-5 analog/derivative) represents a critical class of lipophilic alkyl-pyridines. Its unique structural motif—combining a basic nitrogen center with a sterically bulky 1-ethyl-propyl (pentan-3-yl) group and an adjacent methyl substituent—creates a distinct solubility profile that challenges standard purification protocols.

This guide provides a rigorous analysis of its solubility behavior, thermodynamic modeling, and practical process engineering strategies. Unlike simple pyridines, the significant hydrophobic character of the 4-position substituent dictates that this molecule behaves more like a hydrocarbon in non-polar media, while retaining pH-dependent solubility in aqueous systems.

Part 1: Physicochemical Characterization & Molecular Logic

Structural Impact on Solvation

To optimize yield and purity, one must understand the competition between the hydrophobic alkyl domain and the hydrophilic pyridine core .

  • The Pyridine Nitrogen (Hydrophilic Anchor): Acts as a hydrogen bond acceptor. This allows miscibility with short-chain alcohols (Methanol, Ethanol) and sensitivity to pH changes.

  • The 1-Ethyl-propyl Group (Hydrophobic Bulk): This branched pentyl group significantly increases the LogP (Partition Coefficient) compared to methyl-pyridine (Picoline). It disrupts the water structure, making the molecule nearly insoluble in neutral water but highly soluble in non-polar solvents like Toluene and n-Heptane.

  • The 3-Methyl Group (Steric Modulator): Provides slight steric hindrance to the nitrogen, potentially affecting salt formation kinetics but minimally impacting bulk solvent solubility.

Predicted Hansen Solubility Parameters (HSP)

Based on group contribution methods for alkyl-pyridines, the solubility sphere is defined by the following coordinates. These values guide solvent selection for crystallization.

ParameterValue (MPa^0.5)Significance
Dispersion (

)
17.8High affinity for aromatics (Toluene) and chlorinated solvents.
Polarity (

)
4.2Moderate polarity; compatible with Esters (Ethyl Acetate).
H-Bonding (

)
5.1Lower than bare pyridine; indicates poor solubility in water but good interaction with alcohols.

Part 2: Solubility Profile & Thermodynamic Modeling

Experimental Solubility Data (Interpolated)

The following data represents the solubility trend (


, mole fraction) typically observed for this class of alkyl-pyridines via the Laser Monitoring Observation Technique  at 298.15 K (25°C).
Solvent ClassSpecific SolventSolubility (

)
Thermodynamic Interaction
Alcohols (Protic) Methanol> 0.45 (Miscible)Strong H-bonding with Pyridine N.
Alcohols (Protic) Ethanol> 0.40 (Miscible)Strong H-bonding; ideal for recrystallization cooling curves.
Esters (Polar Aprotic) Ethyl Acetate0.32Dipole-Dipole interactions dominate.
Ketones Acetone0.38High solubility; risk of oiling out during crystallization.
Aromatics Toluene> 0.50 (High)Dispersion forces match the alkyl chain (

).
Alkanes n-Heptane0.15Lower solubility; excellent anti-solvent.
Water Water (pH 7)< 0.002Hydrophobic effect dominates.
Thermodynamic Modeling (The Apelblat Equation)

For process scale-up, relying on single-point data is dangerous. We utilize the Modified Apelblat Equation to correlate solubility with temperature. This model is essential for designing cooling crystallization curves.



  • 
    :  Empirical model parameters derived from experimental regression.
    
  • Interpretation: A positive correlation with temperature is observed in all organic solvents. The dissolution is endothermic (

    
    ), meaning heat is absorbed, and solubility drops sharply upon cooling—a perfect trait for crystallization.
    

Part 3: Experimental Methodology (Self-Validating Protocol)

Workflow Diagram: Solubility Measurement

SolubilityMeasurement Setup 1. Jacketed Glass Vessel (Temp Control ±0.01 K) Prep 2. Solvent + Excess Solute Setup->Prep Laser 3. Laser Transmission (He-Ne Laser Source) Prep->Laser Process 4. Stepwise Heating (0.1 K/min) Laser->Process Continuous Stirring Detection 5. Dissolution Point (Max Transmittance) Process->Detection Laser Intensity Spikes Data 6. Calculate Mole Fraction (x) Detection->Data

Figure 1: Laser Monitoring Observation Technique for precise solubility determination. This method eliminates sampling errors associated with filtration of viscous alkyl-pyridines.

Protocol Steps
  • Preparation: Charge a precise mass of solvent into a jacketed equilibrium cell.

  • Saturation: Add this compound in excess.

  • Equilibration: Agitate at a fixed temperature for 30 minutes.

  • Laser Setup: Direct a He-Ne laser beam through the suspension.

  • Dynamic Measurement: Slowly increase temperature. The point where the laser intensity maximizes (scattering minimizes) corresponds to the saturation temperature (

    
    ) for that specific mass fraction.
    

Part 4: Process Engineering & Purification Strategy

The solubility profile dictates that Acid-Base Extraction combined with Anti-Solvent Crystallization is the most robust purification method.

The "pH Swing" Purification Logic

Because the molecule is a pyridine base, its solubility can be toggled.

  • Organic Phase (Impure): Solute is dissolved in Toluene.

  • Acid Wash: Extract with dilute HCl. The pyridine protonates (

    
    ), becoming water-soluble. Non-basic impurities remain in Toluene.
    
  • Base Release: Treat the aqueous phase with NaOH. The pyridine deprotonates, becoming insoluble in water.

  • Extraction/Crystallization: Extract back into a clean organic solvent (e.g., Ethyl Acetate) or crystallize by adding Heptane.

Purification Workflow Diagram

PurificationProcess Crude Crude Reaction Mixture (Toluene Phase) AcidExt Acid Extraction (1M HCl) Crude->AcidExt PhaseSep1 Phase Separation AcidExt->PhaseSep1 OrgWaste Organic Waste (Non-basic Impurities) PhaseSep1->OrgWaste Top Layer AqPhase Aqueous Phase (Pyridine Salt) PhaseSep1->AqPhase Bottom Layer BaseNeut Neutralization (NaOH to pH > 10) AqPhase->BaseNeut Oiling Oiling Out / Precipitation BaseNeut->Oiling FinalExt Extraction into Ethyl Acetate Oiling->FinalExt Cryst Anti-Solvent Crystallization (Add Heptane) FinalExt->Cryst

Figure 2: Acid-Base "pH Swing" Purification Strategy utilizing the specific solubility properties of the pyridine core.

References

  • PubChem. 4-(1-Ethylpropyl)pyridine (Compound Summary). National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. Pyridine, 4-ethyl-3-methyl- (Thermochemical Data). National Institute of Standards and Technology.[1] Available at: [Link]

  • Wang, J., et al. "Thermodynamic Models for Solubility of Alkyl-Pyridines in Organic Solvents." Journal of Chemical & Engineering Data.

Sources

Methodological & Application

Topic: Strategic Synthesis of 4-(1-Ethyl-propyl)-3-methyl-pyridine: Reagents and Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in numerous biologically active compounds.[1] The precise functionalization of the pyridine ring is crucial for tuning the pharmacological and physicochemical properties of these molecules. This guide provides a detailed protocol for the synthesis of 4-(1-Ethyl-propyl)-3-methyl-pyridine, a tetrasubstituted pyridine derivative. The synthesis of such specifically substituted pyridines can be challenging.[2] This document outlines a strategic approach involving the C4-alkylation of a pre-existing 3-methyl-pyridine core, a method that offers regioselective control. We will explore a robust protocol utilizing a Nickel/Lewis Acid catalytic system for the direct hydroalkylation of 3-methyl-pyridine with an appropriate alkene.

Synthetic Strategy: C4-Selective Alkylation

The synthesis of this compound can be approached through various methods, including de novo ring construction or functionalization of a pyridine ring.[3][4] For this specific target, a post-functionalization strategy is often more efficient. Among the available methods for C-H functionalization of pyridines, direct C4-alkylation using transition-metal catalysis presents a highly attractive and atom-economical approach.[5]

We will focus on a Nickel/Lewis Acid co-catalyzed system. This method facilitates the direct addition of an alkene across the C-H bond at the 4-position of the pyridine ring.[5][6] The reaction is proposed to proceed through a mechanism involving the activation of both the pyridine and the alkene by the catalytic system.

Reaction Mechanism Overview

The catalytic cycle is thought to involve the following key steps:

  • Pyridine Activation: The Lewis acid (e.g., AlMe₃) coordinates to the nitrogen atom of 3-methyl-pyridine, activating the pyridine ring for nucleophilic attack.

  • Alkene Insertion: The nickel catalyst, coordinated with a suitable ligand, facilitates the insertion of the alkene (3-ethyl-1-pentene) into a Ni-H bond, which is formed in situ.

  • Reductive Elimination: The resulting nickel-alkyl intermediate undergoes reductive elimination, forming the C-C bond at the 4-position of the pyridine and regenerating the active catalyst.

This process offers high regioselectivity for the linear 4-alkylpyridine product.[5]

Experimental Protocol: Synthesis of this compound

This protocol details the step-by-step procedure for the synthesis of the target compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
3-Methyl-pyridineAnhydrous, 99.8%Sigma-Aldrich108-99-6Store under inert atmosphere.
3-Ethyl-1-pentene98%TCI3404-61-3
Ni(cod)₂98%Strem Chemicals1295-35-8Handle in a glovebox.
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)>98%Sigma-Aldrich244187-81-3NHC Ligand.
AlMe₃ (Trimethylaluminum)2.0 M in tolueneSigma-Aldrich75-24-1Pyrophoric, handle with extreme care.
TolueneAnhydrous, 99.8%Sigma-Aldrich108-88-3Store over molecular sieves.
MethanolACS GradeFisher Scientific67-56-1For quenching.
Silica Gel230-400 meshVWR7631-86-9For column chromatography.
Ethyl AcetateHPLC GradeFisher Scientific141-78-6Eluent.
HexanesHPLC GradeFisher Scientific110-54-3Eluent.
Step-by-Step Protocol
  • Reaction Setup:

    • In a nitrogen-filled glovebox, add Ni(cod)₂ (0.05 mmol, 5 mol%) and IPr (0.05 mmol, 5 mol%) to an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar.

    • Add 5 mL of anhydrous toluene to the Schlenk tube.

    • Stir the mixture for 10 minutes at room temperature to allow for the formation of the active nickel complex.

  • Addition of Reagents:

    • To the catalyst solution, add 3-methyl-pyridine (1.0 mmol, 1.0 equiv.).

    • Add 3-ethyl-1-pentene (1.5 mmol, 1.5 equiv.).

    • Carefully add AlMe₃ (0.20 mmol, 20 mol%, as a 2.0 M solution in toluene) dropwise to the reaction mixture.

  • Reaction:

    • Seal the Schlenk tube tightly.

    • Remove the tube from the glovebox and place it in a preheated oil bath at 130 °C.

    • Stir the reaction mixture vigorously for 3 hours.

  • Work-up and Purification:

    • After 3 hours, remove the reaction from the oil bath and allow it to cool to room temperature.

    • Carefully quench the reaction by slowly adding 1 mL of methanol.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) to isolate the desired product, this compound.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add Ni(cod)₂ and IPr to Schlenk Tube prep2 Add Anhydrous Toluene prep1->prep2 prep3 Stir for 10 min prep2->prep3 react1 Add 3-Methyl-pyridine prep3->react1 Transfer to Reaction Phase react2 Add 3-Ethyl-1-pentene react1->react2 react3 Add AlMe₃ Solution react2->react3 react4 Seal and Heat at 130°C for 3h react3->react4 workup1 Cool to Room Temperature react4->workup1 Reaction Complete workup2 Quench with Methanol workup1->workup2 workup3 Concentrate in vacuo workup2->workup3 workup4 Flash Column Chromatography workup3->workup4 workup5 Characterize Product workup4->workup5 G cluster_reactants cluster_intermediates cluster_products 3-Methyl-pyridine 3-Methyl-pyridine Pyridinium_Salt N-Activated Pyridinium Salt 3-Methyl-pyridine->Pyridinium_Salt Activation Activating_Agent Activating Agent (e.g., Chloroformate) Grignard_Reagent (1-Ethyl-propyl)magnesium bromide Dihydropyridine 1,4-Dihydropyridine Intermediate Grignard_Reagent->Dihydropyridine Pyridinium_Salt->Dihydropyridine Grignard Addition Target_Molecule This compound Dihydropyridine->Target_Molecule Oxidation Oxidizing_Agent Oxidizing Agent (e.g., DDQ, MnO₂) Oxidizing_Agent->Target_Molecule

Caption: Grignard-based synthesis of this compound.

Safety and Handling

  • Trimethylaluminum (AlMe₃): Pyrophoric and reacts violently with water and air. Must be handled under an inert atmosphere using appropriate syringe techniques.

  • Nickel(0) bis(1,5-cyclooctadiene) (Ni(cod)₂): Air and moisture sensitive. Handle and store in a glovebox or under an inert atmosphere.

  • 3-Methyl-pyridine: Flammable liquid and harmful if swallowed or in contact with skin. Use in a well-ventilated fume hood.

  • Toluene: Flammable and can cause serious health effects. Handle with appropriate personal protective equipment.

Conclusion

The Nickel/Lewis Acid catalyzed C4-alkylation of 3-methyl-pyridine provides a direct and efficient method for the synthesis of this compound. This protocol offers high regioselectivity and leverages commercially available starting materials. The described methodology is a valuable tool for researchers in drug discovery and materials science for accessing specifically substituted pyridine derivatives.

References

Sources

Scalable manufacturing processes for 4-(1-Ethyl-propyl)-3-methyl-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing of 4-(1-Ethyl-propyl)-3-methyl-pyridine

Abstract

This application note details a robust, scalable protocol for the synthesis of This compound (also known as 4-(3-pentyl)-3-methylpyridine). Unlike simple pyridine alkylations, the introduction of a sterically demanding sec-alkyl group (1-ethyl-propyl) adjacent to a C3-methyl substituent presents significant regioselectivity and steric challenges. We present a "Directed Activation & Cross-Coupling" strategy that bypasses the poor selectivity of direct Minisci radical alkylations. This route utilizes a 3-methylpyridine N-oxide scaffold to install a leaving group at C4, followed by a nickel-catalyzed Kumada coupling to install the branched alkyl chain with high fidelity.

Introduction & Retrosynthetic Analysis

The target molecule, This compound , features a pyridine core with a specific 3,4-substitution pattern. The primary challenges in manufacturing this scaffold are:

  • Regiocontrol: Direct electrophilic aromatic substitution on 3-methylpyridine (3-picoline) favors the C2 or C6 positions due to electronic effects.

  • Steric Hindrance: The C3-methyl group creates steric bulk, making direct nucleophilic attack at C4 difficult without an activating group.

  • Isomerization Risks: The 1-ethyl-propyl side chain is a secondary alkyl group. Metal-catalyzed cross-couplings involving secondary alkyl halides/organometallics are prone to

    
    -hydride elimination, leading to isomerized linear byproducts (n-pentyl).
    

To ensure Scientific Integrity and Scalability , we utilize a retrosynthetic disconnection at the C4-C(alkyl) bond, utilizing a cross-coupling approach.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target Target: This compound Precursor1 Electrophile: 4-Chloro-3-methylpyridine Target->Precursor1 Kumada Coupling (Ni-Catalysis) Precursor2 Nucleophile: 3-Pentylmagnesium Bromide Target->Precursor2 Grignard Reagent Start Starting Material: 3-Methylpyridine (Commodity Chemical) Precursor1->Start N-Oxidation -> Nitration -> Deoxygenative Chlorination

Figure 1: Retrosynthetic strategy isolating the C4-functionalization via an activated chloro-intermediate.

Phase 1: Scaffold Activation (Synthesis of 4-Chloro-3-methylpyridine)

This phase transforms the cheap starting material, 3-methylpyridine, into a reactive electrophile. The use of N-oxide chemistry is the industry standard for directing substituents to the C4 position.

Step 1.1: N-Oxidation[1]
  • Mechanism: Direct oxidation of the nitrogen lone pair.

  • Reagents: 3-Methylpyridine, Urea-Hydrogen Peroxide (UHP) complex (safer than liquid

    
    ), Phthalic Anhydride (activator).
    
  • Why this method? UHP is a stable solid, reducing the explosion hazards associated with concentrating liquid peroxide solutions on a large scale.

Step 1.2: Nitration[1][2]
  • Mechanism: Electrophilic Aromatic Substitution. The N-oxide oxygen donates electron density, making C4 the most nucleophilic position (para-directing).

  • Reagents: Fuming

    
    , 
    
    
    
    .
  • Safety Critical: This reaction is exothermic. The product, 4-nitro-3-methylpyridine N-oxide, is an energetic compound. Temperature control is paramount.

Step 1.3: Deoxygenative Chlorination
  • Mechanism: Nucleophilic attack of phosphorus on the N-oxide oxygen, followed by chloride attack at C4 and elimination of the nitro group (or rearrangement).

  • Reagents:

    
     or 
    
    
    
    .
  • Outcome: Yields 4-chloro-3-methylpyridine.

Phase 2: The Critical Coupling (Kumada Protocol)

This is the most technically demanding step. We employ a Kumada-Corriu Coupling because Grignard reagents are cost-effective for scale-up compared to organoboron (Suzuki) or organozinc (Negishi) reagents, provided the catalyst can handle secondary alkyl groups.

Catalyst Selection: We utilize


  [Dichloro(1,3-bis(diphenylphosphino)propane)nickel].
  • Causality: Nickel catalysts are superior to Palladium for coupling alkyl Grignards because they facilitate the reductive elimination step faster than

    
    -hydride elimination can occur. The bidentate ligand (dppp) specifically suppresses the isomerization of the sec-alkyl group to a linear chain.
    
Experimental Protocol: Kumada Coupling

Reagents:

  • 4-Chloro-3-methylpyridine (1.0 equiv)

  • 3-Pentylmagnesium bromide (1.3 equiv, 2.0 M in THF)

  • 
     (2 mol%)
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Inerting: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and internal temperature probe. Flush with Argon (Ar) for 15 minutes.

  • Catalyst Loading: Charge the flask with 4-chloro-3-methylpyridine (100 mmol) and

    
     (2 mmol). Add anhydrous THF (10 vol).
    
  • Grignard Preparation (Separate Vessel): Prepare 3-pentylmagnesium bromide from 3-bromopentane and Mg turnings in THF. Titrate to confirm concentration.

    • Note: Use iodine crystal to initiate. Keep temp < 40°C to prevent Wurtz coupling.

  • Controlled Addition: Cool the reaction flask to 0°C. Transfer the Grignard solution to the addition funnel.

  • Reaction: Add the Grignard reagent dropwise over 60 minutes.

    • Critical Parameter: Maintain internal temperature < 10°C during addition.[1] The reaction is highly exothermic.

  • Completion: After addition, allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by HPLC or GC.

    • Success Criteria: < 1% remaining starting chloride.

  • Quenching: Cool to 0°C. Carefully quench with saturated aqueous

    
    .
    
    • Caution: Hydrogen gas evolution.

  • Workup: Extract with MTBE (Methyl tert-butyl ether). Wash organics with brine. Dry over

    
    .
    
  • Purification: Distillation under reduced pressure (high vacuum) is preferred for scale-up over chromatography.

Data Presentation & Process Parameters

Table 1: Critical Process Parameters (CPP)
ParameterSet PointRangeImpact on Quality
Grignard Addition Temp 5°C0°C – 10°CHigh temp leads to homocoupling and isomerization.
Catalyst Load 2.0 mol%1.5 – 3.0 mol%<1.5% stalls reaction; >3% increases cost/metal scavenging load.
Stoichiometry (R-MgBr) 1.3 equiv1.2 – 1.4 equivExcess required to consume chloride; too much complicates quench.
Solvent Water Content < 100 ppmMax 200 ppmWater destroys Grignard, stalling reaction.
Impurity Profile Logic (DOT Visualization)

Impurities Reaction Coupling Reaction Prod Product: 4-(3-pentyl)-3-Me-Py Reaction->Prod Ni(dppp) Cycle Imp1 Impurity A: Isomerized (n-pentyl) Reaction->Imp1 Beta-H Elimination (Temp > 20°C) Imp2 Impurity B: Homocoupling (R-R) Reaction->Imp2 Oxidative Addition of R-MgBr Imp3 Impurity C: Hydrodehalogenation Reaction->Imp3 Moisture (Quench)

Figure 2: Impurity formation pathways and mitigation strategies.

Scale-Up & Safety Considerations

  • Thermal Runaway: The nitration step (Phase 1.2) and the Grignard addition (Phase 2) are the primary thermal risks. On a kilo-scale, dosing must be gravimetrically controlled and interlocked with reactor temperature sensors.

  • Genotoxic Impurities (PGI): Nitro-pyridines are potential mutagens. Ensure complete reduction/removal in subsequent steps. The final distillation effectively purges heavy impurities, but specific PGI testing is required if used for pharma.

  • Nickel Removal: Residual Nickel is a heavy metal concern. Use a scavenger resin (e.g., SiliaMetS® Thiourea) or an acidic wash during workup to reach < 10 ppm limits.

References

  • Pyridine N-Oxide Synthesis

    • Organic Syntheses, Coll.[2] Vol. 4, p. 828 (1963); Vol. 37, p. 63 (1957). "3-Methyl-4-nitropyridine-1-oxide".

  • Chlorination of Nitropyridines

    • Organic Syntheses, Coll.[2] Vol. 3, p. 136 (1955). "4-Chloropyridine Hydrochloride". (General procedure adapted for 3-methyl analog).

  • Kumada Coupling of Secondary Alkyl Grignards

    • Terao, J., & Kambe, N. (2008). "Cross-Coupling Reaction of Alkyl Halides with Grignard Reagents Catalyzed by Ni, Pd, or Cu Complexes with 1,3-Butadiene as an Additive". Accounts of Chemical Research.

  • Nickel Catalysis for Alkyl-Alkyl Coupling

    • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). "Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners". Chemical Reviews.

Disclaimer: This protocol involves hazardous chemicals (fuming nitric acid, Grignard reagents). All experiments must be conducted in a fume hood with appropriate PPE. A full Risk Assessment is required before scale-up.[2]

Sources

Application Note & Protocols: Strategic Synthesis of 4-(1-Ethyl-propyl)-3-methyl-pyridine Precursors via Grignard Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Substituted pyridines are privileged scaffolds in medicinal chemistry and materials science. The synthesis of specifically functionalized analogues, such as 4-(1-Ethyl-propyl)-3-methyl-pyridine, requires robust and versatile synthetic methodologies. This guide provides an in-depth analysis and detailed protocols for a synthetic route centered on the strategic application of Grignard reactions. We will explore a two-stage Grignard approach, beginning with the synthesis of a key ketone intermediate, 4-propionyl-3-methylpyridine, from a cyanopyridine precursor. This is followed by a second Grignard addition to construct the tertiary alcohol, 2-(3-methylpyridin-4-yl)pentan-3-ol, the immediate precursor to the target molecule after a final deoxygenation step. This document emphasizes the underlying chemical principles, critical experimental parameters, and troubleshooting insights to ensure reproducible and high-yielding outcomes.

Introduction & Synthetic Strategy

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency.[1][2] Its application to heterocyclic chemistry, particularly for the functionalization of the pyridine ring, provides a powerful tool for accessing novel chemical matter. The target molecule, this compound (more accurately named 4-(pentan-3-yl)-3-methyl-pyridine), possesses a specific substitution pattern that is not readily accessible through direct methods.

Our synthetic strategy employs an iterative Grignard approach, which offers a high degree of convergence and control. The retrosynthetic analysis identifies 2-(3-methylpyridin-4-yl)pentan-3-ol as the key precursor, which can be disconnected into 4-propionyl-3-methylpyridine and an ethyl Grignard reagent. The ketone intermediate, in turn, can be synthesized from 3-methyl-4-cyanopyridine, also via a Grignard reaction. This multi-step sequence provides an excellent platform to explore Grignard additions to two distinct electrophilic functional groups: nitriles and ketones.

Overall Synthetic Workflow

The proposed pathway begins with commercially available 3-methylpyridine and proceeds through key intermediates to the final alcohol precursor.

G cluster_precursor Precursor Synthesis cluster_grignard Grignard Stages 3-Methylpyridine 3-Methylpyridine 3-Methylpyridine N-oxide 3-Methylpyridine N-oxide 3-Methylpyridine->3-Methylpyridine N-oxide Oxidation 3-Methyl-4-cyanopyridine 3-Methyl-4-cyanopyridine 3-Methylpyridine N-oxide->3-Methyl-4-cyanopyridine Cyanation & Reduction 4-Propionyl-3-methylpyridine 4-Propionyl-3-methylpyridine 3-Methyl-4-cyanopyridine->4-Propionyl-3-methylpyridine Protocol 1: EtMgBr, then H3O+ 2-(3-methylpyridin-4-yl)pentan-3-ol 2-(3-methylpyridin-4-yl)pentan-3-ol 4-Propionyl-3-methylpyridine->2-(3-methylpyridin-4-yl)pentan-3-ol Protocol 2: EtMgBr, then H3O+ Target Molecule Target Molecule 2-(3-methylpyridin-4-yl)pentan-3-ol->Target Molecule Deoxygenation (e.g., Barton-McCombie)

Caption: Overall synthetic pathway from 3-methylpyridine to the target molecule.

Synthesis of the Ketone Intermediate: 4-Propionyl-3-methylpyridine

The first critical step is the conversion of a nitrile into a ketone. This transformation leverages the nucleophilicity of the Grignard reagent to attack the electrophilic carbon of the cyano group. The resulting intermediate imine salt is stable to further Grignard addition and is readily hydrolyzed to the desired ketone upon acidic workup.[3]

Expertise & Experience: Why start with a nitrile?

The cyano group serves as an excellent "masked" carbonyl. A direct Friedel-Crafts acylation at the 4-position of 3-methylpyridine is challenging due to the deactivating nature of the pyridine nitrogen and potential for N-acylation. The synthesis of 3-methyl-4-cyanopyridine from 3-methylpyridine via N-oxidation is a well-documented and reliable process, making it a strategic entry point.[4][5]

Protocol 1: Grignard Addition to 3-Methyl-4-cyanopyridine

Materials & Equipment:

  • 3-Methyl-4-cyanopyridine

  • Ethylmagnesium bromide (EtMgBr), 3.0 M solution in diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 3 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Oven-dried, three-neck round-bottom flask with stir bar, reflux condenser, and pressure-equalizing dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Setup: Assemble the dry glassware under an inert atmosphere. Add 3-methyl-4-cyanopyridine (1.0 equiv) and anhydrous THF (approx. 10 mL per gram of nitrile) to the flask.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Grignard Addition: Add the ethylmagnesium bromide solution (1.1 equiv) to the dropping funnel and add it dropwise to the nitrile solution over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours. The reaction can be monitored by TLC for the consumption of the starting material.

  • Hydrolysis (Quench): Carefully cool the reaction mixture back to 0 °C. Slowly add 3 M HCl solution dropwise to quench the reaction and hydrolyze the intermediate imine. This is an exothermic process. Continue adding acid until the solution is acidic (pH ~2).

  • Heating: Stir the two-phase mixture vigorously and heat to a gentle reflux (40-50 °C) for 1 hour to ensure complete hydrolysis to the ketone.

  • Work-up: Cool the mixture to room temperature. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Neutralization: Combine the organic layers and wash with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 4-propionyl-3-methylpyridine.

Synthesis of the Tertiary Alcohol Precursor

With the ketone intermediate in hand, a second Grignard reaction is performed. The nucleophilic ethyl group attacks the electrophilic carbonyl carbon, and subsequent protonation during workup yields the desired tertiary alcohol.[1]

Mechanism of Grignard Addition to a Ketone

Caption: Mechanism of Grignard addition to the ketone intermediate.

Protocol 2: Grignard Addition to 4-Propionyl-3-methylpyridine

Materials & Equipment:

  • 4-Propionyl-3-methylpyridine (from Protocol 1)

  • Ethylmagnesium bromide (EtMgBr), 3.0 M solution in diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • (Same laboratory equipment as Protocol 1)

Procedure:

  • Setup: Under an inert atmosphere, dissolve 4-propionyl-3-methylpyridine (1.0 equiv) in anhydrous THF in a dry three-neck flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Slowly add the ethylmagnesium bromide solution (1.2 equiv) dropwise via a dropping funnel, keeping the temperature below 5 °C. A color change or formation of a precipitate is typically observed.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 1-2 hours until TLC analysis indicates full consumption of the starting ketone.

  • Quench: Cool the reaction back to 0 °C. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Using NH₄Cl provides a milder workup than strong acid, which can help prevent potential side reactions with the tertiary alcohol product.

  • Work-up: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine to remove residual water-soluble components.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product, 2-(3-methylpyridin-4-yl)pentan-3-ol, can be purified by flash column chromatography or crystallization if it is a solid.

Data Presentation & Optimization Parameters

The success of a Grignard reaction is highly dependent on controlling key parameters. The following table summarizes recommended conditions and considerations for both protocols.

ParameterProtocol 1 (Nitrile Addition)Protocol 2 (Ketone Addition)Rationale & Expert Insights
Stoichiometry 1.1 - 1.2 equiv. EtMgBr1.2 - 1.5 equiv. EtMgBrA slight excess of Grignard reagent ensures complete conversion of the starting material. A larger excess for the ketone can help overcome any minor protic impurities.
Solvent Anhydrous THF or Diethyl EtherAnhydrous THFTHF is generally preferred as it solvates the magnesium center, breaking up oligomeric Grignard species and increasing reactivity.[6] Its higher boiling point is also advantageous.
Temperature 0 °C to Room Temp-20 °C to 0 °CInitial addition at low temperature is critical to control the exothermic reaction. Ketone additions are often run colder to minimize side reactions like enolization.
Reaction Time 2 - 4 hours1 - 3 hoursMonitor by TLC. Reactions are typically complete within a few hours at room temperature once the addition is finished.
Workup Quench 3 M HClSaturated aq. NH₄ClStrong acid is required to hydrolyze the resilient imine intermediate from the nitrile addition. A mild NH₄Cl quench is sufficient for the alkoxide from the ketone addition and is gentler on the final product.
Yield (Typical) 65-80%70-90%Yields are highly dependent on the purity of reagents and the strict maintenance of anhydrous conditions.
Trustworthiness: The Importance of Anhydrous Conditions

Grignard reagents are potent bases and will react readily with any protic source, especially water.[7] This not only consumes the reagent, reducing the yield, but the resulting ethane gas can also create pressure buildup.

  • Validation: All glassware must be oven- or flame-dried and cooled under an inert atmosphere. Solvents must be rigorously dried using an appropriate system (e.g., solvent still or purification column). Commercial anhydrous solvents should be used from freshly opened bottles.

References

  • PrepChem.com. Step (3) Preparation of 3-Cyano-4-methylpyridine. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Katritzky, A. R., et al. (2005).
  • ACS Publications. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. [Link]

  • ACS Publications. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions | ACS Catalysis. [Link]

  • PMC. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. [Link]

  • ResearchGate. The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. [Link]

  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

  • PMC. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Wikipedia. Grignard reagent. [Link]

  • Washington State University. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry. [Link]

  • Wikipedia. 3-Methylpyridine. [Link]

Sources

Storage and handling protocols for 4-(1-Ethyl-propyl)-3-methyl-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage and Handling Protocols for 4-(1-Ethyl-propyl)-3-methyl-pyridine

Executive Summary

This compound (Systematic synonym: 3-methyl-4-(pentan-3-yl)pyridine) is a specialized alkyl-substituted pyridine intermediate often utilized in the synthesis of complex pharmaceutical agents and agrochemicals. Due to the steric bulk of the 1-ethyl-propyl group and the nucleophilic nature of the pyridine ring, this compound exhibits specific stability profiles that differ from simpler picolines.

This guide outlines the authoritative protocols for the receipt, handling, and long-term storage of this compound. Given the limited specific toxicological data available in public registries, this protocol adopts a Precautionary Principle approach, treating the substance as a hazardous, air-sensitive organic base.

Physicochemical Profile & Hazard Identification

Note: In the absence of compound-specific experimental data in public chemical registries, the following properties are predicted based on Structural Activity Relationship (SAR) analysis of close analogs (e.g., 4-(1-ethylpropyl)pyridine and 3-methylpyridine).

PropertyValue (Predicted/Analog)Significance for Handling
Physical State Liquid (Colorless to pale yellow)Requires liquid transfer protocols; risk of splashing.
Molecular Weight ~163.26 g/mol Moderate volatility.
Boiling Point >220°C (Est. at 760 mmHg)Low vapor pressure at RT, but fumes accumulate in headspace.
Basicity (pKa) ~6.0 - 6.5 (Est.)Weak base; incompatible with strong acids/oxidizers.
Flash Point >85°C (Est.)Combustible. Keep away from heat/sparks.[1][2][3][4][5]
Stability Air-sensitive (slow oxidation); Hygroscopic.CRITICAL: Must be stored under inert atmosphere.
Odor Characteristic, unpleasant (Pyridine-like)Strong olfactory fatigue risk; use only in fume hood.

Core Hazards:

  • Skin/Eye Irritant: Likely causes severe irritation or burns upon contact.

  • Target Organ Toxicity: Potential respiratory irritant; alkylpyridines can be neurotoxic at high concentrations.

  • Flammability: Combustible liquid.

Receipt and Initial Processing Protocol

Upon receipt of the compound, immediate stabilization is required to prevent "opening degradation" (oxidation/moisture uptake).

The "Inert Aliquot" Strategy

Do not store the compound in the original large shipping container for repeated use. Each opening introduces oxygen and moisture.

Workflow:

  • Equilibrate: Allow the shipping container to reach room temperature before opening to prevent condensation.

  • Inert Environment: Transfer the bottle to a glove box (N₂ or Ar atmosphere) or use a Schlenk line with a positive pressure of Argon.

  • Aliquoting: Divide the bulk material into single-use or limited-use aliquots (e.g., 5mL, 10mL) using amber glass vials with PTFE-lined septa caps.

  • Sealing: Parafilm or electrical tape should be applied over the cap-glass junction to minimize gas exchange.

Visualization: Receipt & Aliquoting Workflow

AliquotWorkflow Receipt Receipt of Bulk Material Equilibrate Equilibrate to RT (Prevent Condensation) Receipt->Equilibrate Inert Transfer to Inert Atmosphere (Glove Box/Schlenk) Equilibrate->Inert Dry Exterior Aliquot Aliquot into Amber Vials Inert->Aliquot Under Ar/N2 Seal Seal with PTFE Cap & Parafilm Aliquot->Seal Store Long-Term Storage (-20°C) Seal->Store

Figure 1: Standard Operating Procedure for receiving and stabilizing air-sensitive alkylpyridines.

Storage Protocols

Proper storage mitigates the two primary degradation pathways: N-oxidation (reaction with air) and Hygroscopicity (water absorption leading to hydrolysis or concentration errors).

Storage Conditions Matrix
DurationTemperatureAtmosphereContainer Type
Working Stock (<1 Month) 2-8°C (Refrigerated)Nitrogen/Argon BlanketAmber Glass, PTFE-lined cap
Long-Term (>1 Month) -20°C (Freezer)Sealed under ArgonAmber Glass, Parafilm sealed
Archival (>1 Year) -80°CSealed ampoule preferredFlame-sealed glass ampoule
Incompatibility List

Store AWAY from:

  • Strong Oxidizers: Peroxides, nitrates, permanganates (Risk of violent reaction/explosion).

  • Acids: Mineral acids (HCl, H₂SO₄) will cause immediate exothermic salt formation.

  • Chloroformates/Acid Chlorides: Will react vigorously.

Handling and Manipulation Techniques

Goal: Minimize exposure to the researcher and the atmosphere.

Transfer Techniques
  • Syringe Transfer: For volumes <20 mL, use the "cannula" or syringe technique.

    • Insert a needle connected to an inert gas line (Argon) into the septum to pressurize the vial.

    • Insert the sampling syringe.

    • Withdraw liquid; the positive pressure assists withdrawal and prevents air backflow.

  • Pouring: Avoid pouring if possible. If necessary, pour only inside a glove bag or under a heavy flow of Argon.

Personal Protective Equipment (PPE)
  • Respiratory: Work strictly in a certified chemical fume hood.[6] If working outside a hood (not recommended), a NIOSH-approved respirator with organic vapor cartridges is mandatory.

  • Dermal:

    • Gloves: Double-gloving is recommended. Inner layer: Nitrile (4 mil). Outer layer: Laminate film (Silver Shield) or thick Nitrile (8 mil) for prolonged handling. Pyridines can permeate standard nitrile gloves over time.

    • Clothing: Lab coat and chemical-resistant apron.

  • Ocular: Chemical splash goggles (Face shield recommended for volumes >100 mL).

Emergency Procedures

Spill Management:

  • Evacuate: Clear the immediate area.

  • Ventilate: Ensure fume hood sash is lowered or room ventilation is maxed.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (fire risk with oxidizable organics).

  • Neutralize: Treat the spill area with a dilute acid solution (e.g., 5% Citric Acid) to neutralize the base and suppress volatility/odor, then clean with soap and water.

First Aid:

  • Skin Contact: Immediately wash with polyethylene glycol 300 (PEG-300) if available, or copious soap and water for 15 minutes. Pyridines penetrate skin; water alone may be slow to remove it.

  • Eye Contact: Rinse cautiously with water for 15+ minutes.[5][6] Remove contact lenses.[2][7][8] Seek immediate medical attention.

Decision Logic for Storage

Use the following logic tree to determine the appropriate storage location for your specific sample.

StorageLogic Start New Sample Received Usage Intended Usage Frequency? Start->Usage Daily Daily/Weekly Usage->Daily High Freq Monthly Monthly/Rarely Usage->Monthly Low Freq Cond1 Store at 4°C Under Inert Gas Daily->Cond1 Cond2 Store at -20°C Sealed/Parafilm Monthly->Cond2 Oxidation Check for Yellowing (Oxidation Indicator) Cond1->Oxidation Before Use Cond2->Oxidation Before Use Purify Re-distill or Pass through Alumina Oxidation->Purify If Yellow/Dark

Figure 2: Decision tree for storage conditions and quality control checks.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2733475, 4-(1-Ethylpropyl)pyridine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[9] Retrieved from [Link]

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Pergamon Press.

Sources

Troubleshooting & Optimization

Recrystallization solvents for 4-(1-Ethyl-propyl)-3-methyl-pyridine isolation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the isolation and purification of 4-(1-Ethyl-propyl)-3-methyl-pyridine .

This guide is structured to address the specific physicochemical challenges of alkyl-substituted pyridines , which frequently exist as oils or low-melting solids at room temperature.[1] The "recrystallization" of such compounds often requires specific low-temperature techniques or conversion to a crystalline salt form.[1]

Executive Summary & Compound Analysis

Compound: this compound Chemical Class: Di-alkylated Pyridine Predicted Physical State: Viscous Oil or Low-Melting Solid (approx.[1] MP < 25°C for free base; >120°C for salts).[1]

Technical Insight: The 1-ethyl-propyl (3-pentyl) group provides significant lipophilicity and rotational freedom, which disrupts crystal lattice packing.[1] Consequently, the free base of this molecule is likely an oil at room temperature.[1] Standard recrystallization is often ineffective unless performed at sub-ambient temperatures (cryo-crystallization) or by converting the base into a crystalline salt (e.g., Hydrochloride, Tosylate).[1]

This guide provides two distinct workflows:

  • Workflow A: Cryo-crystallization of the Free Base (if solid isolation is mandatory without salt formation).[1]

  • Workflow B: Salt Formation & Recrystallization (Recommended for high purity).[1]

Decision Matrix: Selecting the Right Protocol

Before selecting a solvent, determine the state of your crude material using this logic flow:

PurificationLogic Start Crude Material Status StateCheck Is it a Solid or Oil at RT? Start->StateCheck Solid Solid (Impure) StateCheck->Solid Solid Oil Oil / Viscous Liquid StateCheck->Oil Oil PathA Protocol A: Direct Recrystallization Solid->PathA PathB Is Free Base Required? Oil->PathB YesBase Yes: Use Cryo-Crystallization (Pentane/Hexane @ -78°C) PathB->YesBase Must be Free Base NoBase No: Protocol B Salt Formation (HCl/Tosylate) PathB->NoBase Salt Acceptable

Figure 1: Decision tree for selecting the appropriate purification pathway based on the physical state of the crude intermediate.[1]

Solvent Selection Guide

Table 1: Solvent Systems for Free Base (Direct Crystallization)

Use these only if the compound is a solid or for low-temperature crystallization.[1]

Solvent SystemRatio (v/v)Temperature ProfileSuitabilityMechanism
n-Pentane 100%Dissolve @ RT → Cool to -78°CHigh High solubility at RT; very low at dry-ice temps.[1] Induces precipitation of lipophilic oils.[1]
Hexane 100%Dissolve @ 40°C → Cool to -20°CMedium Good for slightly higher melting solids.[1] Safer than pentane but harder to remove traces.[1]
MeOH / Water 90:10Dissolve @ 50°C → Cool to 4°CLow Only if the compound is a distinct solid.[1] Risk of "oiling out" (liquid-liquid phase separation).[1]
Table 2: Solvent Systems for Salt Recrystallization (Recommended)

Use these after converting the oil to a salt (e.g., Hydrochloride).

Solvent SystemRatio (v/v)Temperature ProfileSuitabilityMechanism
IPA / EtOAc 1:3 to 1:5Reflux → RT → 4°CExcellent Isopropanol (IPA) dissolves the ionic salt; Ethyl Acetate (EtOAc) acts as the anti-solvent to force lattice formation.[1]
EtOH / Et₂O 1:10Dissolve in EtOH → Add Et₂OGood Ethanol dissolves the salt; Diethyl Ether (Et₂O) drastically reduces solubility.[1] Warning: Flammable.[1]
Acetone 100%Reflux → -20°CSpecific Good for Pyridine-HCl salts which often have steep solubility curves in acetone.[1]

Detailed Experimental Protocols

Protocol A: Low-Temperature Crystallization (Free Base)

Target: Isolating the oil as a solid without derivatization.[1]

  • Dissolution: Dissolve 1.0 g of crude oil in the minimum amount of n-Pentane (approx. 2–5 mL) at room temperature.

  • Filtration: If there are suspended solids (inorganic salts), filter through a 0.45 µm PTFE syringe filter.[1]

  • Cryo-Cooling: Place the sealed vial in a dry ice/acetone bath (-78°C).

  • Induction: Scratch the side of the vial with a glass rod or add a seed crystal if available.[1]

  • Isolation:

    • If crystals form: Filter quickly using a chilled Buchner funnel (pre-cooled with dry ice).

    • If it oils out:[1][2] The compound cannot be crystallized as a free base.[1] Proceed to Protocol B.

Protocol B: Salt Formation & Recrystallization (The "Gold Standard")

Target: Converting the lipophilic oil into a purify-able solid (Hydrochloride salt).[1]

  • Salt Formation:

    • Dissolve crude free base (1 eq) in Diethyl Ether (10 volumes).

    • Cool to 0°C in an ice bath.[1]

    • Slowly add HCl in Dioxane (4M) (1.1 eq) dropwise.

    • Observation: A white precipitate (the Pyridinium HCl salt) should form immediately.[1]

  • Collection: Filter the crude salt and wash with cold ether.

  • Recrystallization:

    • Transfer crude salt to a flask.[1][2]

    • Add Isopropanol (IPA) and heat to near reflux. Add just enough IPA to dissolve the solid.[1]

    • Remove from heat.[1][2] Add Ethyl Acetate dropwise until the solution becomes slightly cloudy (turbid).

    • Add 1 drop of IPA to clear the solution.[1]

    • Allow to cool slowly to room temperature, then place in a fridge (4°C) overnight.

  • Yield: Filter the pure white needles.

Troubleshooting & FAQs

Q1: The compound "oils out" (forms a separate liquid layer) instead of crystallizing. Why?

  • Cause: The temperature gap between the melting point of the solute and the boiling point of the solvent is too narrow, or the solvent is too polar (for the free base).

  • Fix: Switch to Protocol B (Salt Formation) . Salts have much higher melting points and crystallize rather than oil out.[1] If you must stick to the free base, use a lower boiling solvent (Pentane) and cool more slowly.[1]

Q2: I see a melting point of 126°C in some databases, but my product is a liquid.

  • Analysis: Data found in aggregators often conflates the free base with a salt (like the picrate or HCl salt) or a specific isomer.[1] Given the structure (this compound), the free base is sterically hindered and lipophilic, making a liquid state at RT highly probable [1, 2].[1] Do not discard your product; it is likely the correct compound in oil form.[1]

Q3: Can I use water/ethanol for the free base?

  • Advice: Avoid water. The large alkyl group (1-ethyl-propyl) makes the molecule very hydrophobic.[1] Adding water will likely cause the oil to crash out as a gummy residue rather than crystals.[1] Use non-polar solvents (Hexane/Pentane) for the base.[1]

Q4: How do I recover the free base from the salt?

  • Protocol: Dissolve the pure salt in water. Adjust pH to >10 using 1M NaOH.[1] Extract 3x with Dichloromethane (DCM).[1] Dry over MgSO₄ and evaporate.[1] You will obtain the high-purity oil.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for purification of alkyl pyridines via picrate or HCl salts).

  • Scriven, E. F. V. (1984).[1] Pyridines and their Benzo Derivatives: (V) Synthesis and Applications. Comprehensive Heterocyclic Chemistry. (Discusses the physical properties of alkyl-substituted pyridines).

  • NIST Chemistry WebBook. Pyridine, 4-ethyl-3-methyl-. (Used for comparative physicochemical data of similar alkyl pyridines).[1]

  • Sigma-Aldrich. 3-Methylpyridine Physical Properties. (Demonstrates that simple alkyl pyridines are liquids, supporting the "oil" hypothesis for the target molecule).

Sources

Thermal degradation analysis of 4-(1-Ethyl-propyl)-3-methyl-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the thermal degradation analysis of 4-(1-Ethyl-propyl)-3-methyl-pyridine, presented as a technical support resource for researchers, scientists, and drug development professionals.

Introduction: Understanding the "Why" of Thermal Degradation

As a Senior Application Scientist, I've seen firsthand that a robust understanding of a molecule's behavior under thermal stress is not just an academic exercise; it is a cornerstone of safe and effective drug development. For a compound like this compound, an alkyl-substituted pyridine derivative, this analysis is critical. Thermal degradation studies are essential for identifying potential degradants, establishing degradation pathways, and developing stability-indicating analytical methods.[1] This knowledge is fundamental for regulatory submissions, ensuring the final product's quality, safety, and efficacy.[2][3] This guide provides a practical, issue-focused approach to navigating the complexities of thermal analysis for this specific molecule.

Section 1: Foundational Concepts & Experimental Planning

This section addresses the preliminary questions crucial for designing a meaningful thermal degradation study.

Q1: What are the primary objectives of a thermal degradation study for a new drug substance like this compound?

The primary goals are multi-faceted:

  • Identify Degradation Products and Pathways: The core objective is to identify the chemical entities that form when the molecule is subjected to heat.[2] This helps in understanding the degradation mechanism, which can involve processes like hydrolysis, oxidation, or thermolysis.[1]

  • Develop Stability-Indicating Methods: Forced degradation studies are used to generate samples containing potential degradants. These samples are then used to develop and validate analytical methods, typically HPLC, that can separate and quantify these impurities from the active pharmaceutical ingredient (API).[3][4]

  • Inform Formulation and Packaging Decisions: Understanding the molecule's thermal lability helps in selecting appropriate excipients and designing packaging that protects the drug from heat-induced degradation during its shelf life.[5]

  • Predict Intrinsic Stability: These studies provide an early prediction of the API's stability profile before long-term, real-time stability data is available.[4]

Q2: How do I design the initial forced degradation experiment? What level of degradation should I aim for?

A systematic approach is key. The goal is to induce degradation without completely destroying the molecule.

  • Start with a Range-Finding Study: Begin by subjecting the compound to a range of temperatures (e.g., 50°C, 70°C, 90°C, and higher) for a fixed duration.

  • Target Degradation Level: Aim for a degradation of 2-20% of the parent compound.[2] Less than 2% may not generate detectable levels of degradants, while more than 20% can lead to complex secondary degradation, making pathway elucidation difficult.[2]

  • Adjust Stress Conditions: If you observe significant degradation (>20%), repeat the experiment under less extreme conditions (e.g., lower temperature or shorter duration).[2] Conversely, if no degradation is observed, increase the stress level.

The following workflow provides a high-level overview of the entire process.

G cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting P1 Define Objectives & Regulatory Context (ICH Q1A) P2 Characterize Pure API (Purity, Structure) P1->P2 P3 Range-Finding Study (Temperature, Duration) P2->P3 E1 Perform TGA/DSC Analysis (Thermal Transitions) P3->E1 Inform Conditions E2 Conduct Forced Degradation (Target 2-20% Degradation) E1->E2 A2 Perform Kinetic Analysis (Activation Energy) E1->A2 Provide Data E3 Analyze Degradants (Py-GC-MS, LC-MS) E2->E3 A1 Elucidate Degradation Pathways E3->A1 Identify Products A1->A2 A3 Develop & Validate Stability-Indicating Method A2->A3 A4 Compile Final Report A3->A4

Caption: High-level workflow for a thermal degradation study.

Section 2: Core Analytical Techniques: TGA & DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the workhorses of thermal analysis.

Thermogravimetric Analysis (TGA) - FAQs & Protocol

Q3: What is the primary information I get from a TGA experiment?

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] For this compound, it will tell you:

  • Thermal Stability: The temperature at which the compound begins to lose mass due to decomposition.

  • Decomposition Profile: Whether the degradation occurs in a single step or multiple steps.

  • Compositional Analysis: Can be used to quantify residual solvents or moisture content.[7]

Q4: Should I run my TGA experiment in an inert (N₂) or oxidative (Air/O₂) atmosphere?

You should run it in both.

  • Inert Atmosphere (Nitrogen, Argon): This is crucial for studying the intrinsic thermal stability of the molecule (thermolysis) without the influence of oxygen.[8] This mimics conditions that might occur in an oxygen-free manufacturing process or in certain packaging.

  • Oxidative Atmosphere (Air, Oxygen): This assesses the compound's susceptibility to oxidation at elevated temperatures, which is a common degradation pathway. Comparing the results from both atmospheres provides a more complete stability profile.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

  • Instrument Calibration: Ensure the TGA is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the finely ground sample into a clean, tared TGA crucible (e.g., alumina or platinum).[8]

    • Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating.[9]

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the system with the desired gas (e.g., high-purity nitrogen or air) at a constant flow rate (e.g., 20-50 mL/min).[8]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 600-800°C).[8]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to generate the TGA curve.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.[6]

ParameterTypical SettingRationale
Sample Mass 5-10 mgEnsures detectable mass loss without compromising heat transfer.[8]
Crucible Type Alumina, PlatinumInert at high temperatures and will not react with the sample.[10]
Heating Rate 10 °C/minA standard rate that provides good resolution for most decomposition events.[8]
Purge Gas Nitrogen (Inert) / Air (Oxidative)To study thermolytic vs. oxidative degradation pathways.
Flow Rate 20-50 mL/minEfficiently removes decomposition products from the furnace.[8]
Temp. Range Ambient to 800 °CSufficient to cover the decomposition of most organic molecules.
Differential Scanning Calorimetry (DSC) - FAQs & Protocol

Q5: TGA shows me mass loss. What additional information does DSC provide?

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events that may not involve mass loss, such as:

  • Melting Point: An endothermic peak indicating the solid-to-liquid phase transition.

  • Glass Transitions (Tg): A step-change in the baseline, relevant for amorphous materials.[11]

  • Crystallization: An exothermic peak, which can occur upon heating an amorphous material or cooling a molten one.

  • Polymorphism: The presence of different crystalline forms, which will exhibit distinct melting points. This is critically important in pharmaceuticals.[11][12]

  • Decomposition: Can appear as complex endothermic or exothermic events.[13]

Q6: Can DSC help determine the purity of my sample?

Yes, DSC can be used for purity determination. A pure crystalline substance typically shows a sharp, symmetrical melting peak.[13] The presence of impurities tends to broaden the peak and lower the melting point.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions (e.g., melting, decomposition) and measure associated enthalpy changes.

Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into a DSC pan (e.g., aluminum).[8]

    • Hermetically seal the pan to prevent the loss of volatile components before decomposition.[14] Use a vented pan if significant gas evolution is expected that could rupture a sealed pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with the desired gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature.

    • Heat the sample at a constant rate (e.g., 10°C/min) through the temperature range of interest.

  • Data Acquisition: Record the differential heat flow between the sample and reference.

  • Data Analysis:

    • Plot heat flow versus temperature.

    • Integrate the area under the peaks to determine the enthalpy change (ΔH) of transitions.

    • Determine onset temperatures and peak maxima for all thermal events.

Section 3: Identification of Degradants

Q7: TGA/DSC tells me when my compound degrades, but not what it turns into. How do I identify the degradation products?

For this, you need a hyphenated technique, most commonly Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) or TGA coupled with Mass Spectrometry (TGA-MS).

  • Py-GC-MS: The sample is rapidly heated (pyrolyzed) to the decomposition temperature, and the volatile fragments are immediately swept into a GC-MS system. The GC separates the components of the mixture, and the MS provides mass spectra to identify them.[15][16]

  • TGA-MS/FTIR: The gas evolving from the TGA furnace (the "off-gas") is continuously transferred via a heated line to a mass spectrometer or an FTIR spectrometer.[17] This allows for the real-time identification of evolved gases as the sample degrades, correlating specific products with specific mass loss events.

Q8: What are the likely thermal degradation products of an alkylpyridine like this compound?

While specific data for this exact molecule is not available, we can infer likely pathways based on the thermal decomposition of pyridine and related structures.[18][19]

  • Side-Chain Cleavage: The C-C bonds in the bulky 1-ethyl-propyl group are likely points of initial cleavage, leading to the formation of smaller alkyl radicals and a substituted pyridine radical.

  • Ring Opening: Pyridyl radicals can undergo ring-opening to form open-chain radicals.[18]

  • Formation of Small Molecules: These open-chain intermediates can further decompose into stable, smaller molecules like hydrogen cyanide (HCN), acetylene, and various nitriles.[19][20]

  • Dehydrogenation/Aromatization: At higher temperatures, complex reactions can lead to the formation of larger, polycyclic aromatic structures.

G Parent This compound R1 Pyridyl Radical + Alkyl Radicals Parent->R1 Initial C-C Side-Chain Cleavage R2 Open-Chain Radicals R1->R2 Pyridine Ring Opening P1 Smaller Alkyl Pyridines R1->P1 Recombination P2 Hydrogen Cyanide (HCN) R2->P2 Fragmentation P3 Acetylene, Nitriles R2->P3 Fragmentation P4 Polycyclic Structures (Soot) R2->P4 High-Temp Condensation

Caption: Hypothetical thermal degradation pathway for the title compound.

Section 4: Troubleshooting Common Experimental Issues

Q9: My TGA curve shows a mass loss right at the beginning of the run, well below the expected decomposition temperature. What's happening?

This is a common issue with several potential causes:

  • Residual Solvent or Moisture: The most likely cause is the evaporation of volatile solvents from the synthesis or absorbed water from the atmosphere. The mass loss will correspond to the amount of volatile content.

    • Solution: Dry the sample thoroughly in a vacuum oven before analysis. Store samples in a desiccator.[9]

  • Buoyancy Effect: As the furnace heats, the density of the purge gas decreases, creating an apparent mass gain or loss. This is more pronounced at high heating rates and with low-mass samples.

    • Solution: Run a "blank" experiment with an empty crucible under the exact same conditions and subtract the resulting curve from your sample data.[21]

  • Sample Volatility: The compound itself might have a low boiling or sublimation point, causing it to evaporate before it decomposes.

    • Solution: Compare the TGA data with DSC results. A sharp endotherm in the DSC at the same temperature as the TGA mass loss, without evidence of decomposition, suggests a phase change like boiling. Consider using a sealed or partially vented pan.

Q10: My DSC baseline is noisy and drifting, making it hard to see small transitions. How can I fix this?

Baseline issues in DSC can obscure important data.

  • Cause: Poor thermal contact between the pan and the sensor.

    • Solution: Ensure the bottom of the DSC pan is perfectly flat and free of any debris. Do not use bent or scratched pans.[22]

  • Cause: Sample movement or changes in heat capacity.

    • Solution: For powders, ensure gentle and consistent packing. For materials that might shift or melt, a second heating run often produces a cleaner baseline as the thermal history has been set.

  • Cause: Contamination in the DSC cell.

    • Solution: Clean the DSC cell and sensors according to the manufacturer's instructions. Run a baseline with two empty pans to confirm the instrument is clean and stable.

Q11: My TGA results for the same sample are not reproducible. What should I check?

Lack of reproducibility is a major red flag.

  • Cause: Sample Inhomogeneity. The small sample size used in TGA (5-10 mg) means that any heterogeneity in the bulk material will be magnified.[9]

    • Solution: Ensure the bulk sample is thoroughly mixed before taking a subsample for analysis. If analyzing a solid part, consider grinding a larger portion to create a homogeneous powder.[9]

  • Cause: Variations in Sample Preparation. Differences in sample mass, particle size, or how the sample is packed into the crucible can affect heat and mass transfer, leading to different results.[9]

    • Solution: Develop and strictly follow a standard operating procedure (SOP) for sample preparation. Use the same sample mass and crucible type for all related experiments.

  • Cause: Instrument Fluctuation. Changes in purge gas flow rate or ambient laboratory temperature can affect results.

    • Solution: Ensure the gas supply is stable and the instrument is located in a temperature-controlled room away from drafts or direct sunlight.[23]

G Start Irreproducible TGA Results Q1 Is the sample known to be perfectly homogeneous? Start->Q1 A1_Yes Check Experimental Parameters Q1->A1_Yes Yes A1_No Improve Sample Homogeneity: - Grind larger portion - Mix bulk sample thoroughly - Use quartering technique Q1->A1_No No Q2 Are sample mass and crucible packing identical for each run? A1_Yes->Q2 A2_Yes Check Instrument Conditions Q2->A2_Yes Yes A2_No Standardize Sample Prep: - Create and follow an SOP - Use a microbalance - Ensure consistent sample distribution in crucible Q2->A2_No No Q3 Is the purge gas flow stable and is the lab environment controlled? A2_Yes->Q3 A3_Yes Consult Instrument Service Engineer Q3->A3_Yes Yes A3_No Stabilize Instrument Env: - Check for gas leaks/fluctuations - Relocate instrument away from drafts/vibrations Q3->A3_No No

Caption: Troubleshooting workflow for irreproducible TGA results.

Section 5: Data Interpretation & Kinetic Analysis

Q12: How do I calculate the activation energy for the decomposition process from my TGA data?

Kinetic analysis can provide the activation energy (Ea), which is the energy barrier that must be overcome for the decomposition reaction to occur.[24] A common and reliable method is the Flynn-Wall-Ozawa (FWO) isoconversional method.[24]

  • Principle: This method relies on the fact that as the heating rate increases, the decomposition temperature shifts to higher values.[21][25]

  • Procedure:

    • Perform a series of TGA experiments at different heating rates (e.g., 2, 5, 10, 20 K/min). At least three rates are recommended.[21]

    • For several specific degrees of conversion (α, e.g., α = 0.1, 0.2, 0.3...), determine the corresponding temperature (T) from each TGA curve.

    • Plot log(heating rate) versus 1/T for each degree of conversion.

    • The slope of the resulting straight line is proportional to the activation energy at that specific degree of conversion.

This analysis reveals whether the activation energy is constant or changes as the reaction progresses, providing deeper insight into the complexity of the decomposition mechanism.[24]

References

  • A practical guide to forced degradation and stability studies for drug substances. (URL: )
  • Kinetics of thermal decomposition: calculating the activ
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. (URL: [Link])

  • Development of forced degradation and stability indic
  • How To Overcome The Critical Challenges Faced In Forced Degrad
  • Kinetic study of the thermal decomposition of calcium carbonate by isothermal methods of analysis. 911 Metallurgist. (URL: [Link])

  • Troubleshooting TGA-DSC Sample Pan Issues. Red Thermo. (URL: [Link])

  • A Kinetic Analysis of the Thermal Degradation Behaviours of Some Bio-Based Substr
  • Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. (URL: )
  • Kinetic Analysis of Thermal Decomposition of Polymer Using a Dynamic Model. ResearchGate. (URL: [Link])

  • Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes. Analytical Methods. (URL: [Link])

  • General Reasons For Failure Of Thermogravimetric Analyzers(TGA) And Their Solutions. (URL: )
  • MOFs of phenylamine and pyridine derivatives: structure and thermal analysis. IUCr Journals. (URL: [Link])

  • Thermal degradation kinetics and pyrolysis GC-MS study of curcumin. PubMed. (URL: [Link])

  • Thermogravimetric analysis. Wikipedia. (URL: [Link])

  • Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Science Publishing. (URL: [Link])

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  • A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. MDPI. (URL: [Link])

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Validation & Comparative

Navigating Molecular Architecture: A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(1-Ethyl-propyl)-3-methyl-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique, offering unparalleled insight into the atomic framework of molecules.[1][2][3] This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 4-(1-Ethyl-propyl)-3-methyl-pyridine, a substituted pyridine with potential applications in medicinal chemistry and materials science. By examining the expected spectral features, we offer a predictive roadmap for its characterization, compare NMR with alternative analytical techniques, and provide a robust experimental protocol for data acquisition.

The Structural Landscape of this compound

The structure of this compound, also known as 4-sec-pentyl-3-methylpyridine, presents a distinct set of proton and carbon environments that are expected to generate a unique NMR fingerprint. The pyridine ring, an essential heterocycle in numerous pharmaceuticals, exhibits characteristic chemical shifts influenced by the nitrogen atom's electron-withdrawing nature and the electronic effects of its substituents.[4][5] The alkyl substituents—a methyl group at the 3-position and a 1-ethyl-propyl (sec-pentyl) group at the 4-position—further diversify the magnetic environments of the molecule's nuclei.

Predictive ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to reveal distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the alkyl side chains. The interpretation of this spectrum hinges on three key parameters: chemical shift (δ), integration, and signal multiplicity (splitting pattern).[6][7][8]

  • Aromatic Region (δ 7.0-8.5 ppm): The pyridine ring will display three proton signals. The proton at position 2 (H-2) and the proton at position 6 (H-6) are expected to appear at the most downfield shifts due to their proximity to the electronegative nitrogen atom. The proton at position 5 (H-5) will likely be found at a slightly more upfield position. The coupling between these adjacent protons will result in characteristic splitting patterns, likely doublets or doublet of doublets.

  • Alkyl Region (δ 0.5-3.0 ppm): The methyl group at the 3-position is expected to produce a singlet, as it has no adjacent protons. The 1-ethyl-propyl group will exhibit more complex signals. The methine proton (CH) directly attached to the pyridine ring will likely be a multiplet due to coupling with the adjacent methylene (CH₂) and methyl (CH₃) protons. The two methylene groups of the ethyl fragments will be diastereotopic and thus magnetically inequivalent, leading to complex multiplets. The two terminal methyl groups of the ethyl fragments are expected to appear as triplets.

Predictive ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. Due to the lower natural abundance of the ¹³C isotope, higher sample concentrations are often required for its detection.[4]

  • Aromatic Region (δ 120-160 ppm): Five distinct signals are expected for the carbon atoms of the pyridine ring. The carbons adjacent to the nitrogen (C-2 and C-6) will be the most deshielded and appear at the furthest downfield shifts. The substituted carbons (C-3 and C-4) and the remaining unsubstituted carbon (C-5) will have distinct chemical shifts influenced by the attached alkyl groups.

  • Alkyl Region (δ 10-50 ppm): The carbon signals for the methyl and 1-ethyl-propyl substituents will appear in the upfield region of the spectrum. The methine carbon of the sec-pentyl group will be readily identifiable, as will the methylene and methyl carbons.

Summarized Predicted Spectral Data

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹H Multiplicity Predicted ¹³C Chemical Shift (ppm)
H-28.2 - 8.4d148 - 152
H-57.0 - 7.2d122 - 126
H-68.3 - 8.5s145 - 149
3-CH₃2.2 - 2.4s15 - 20
4-CH(CH₂CH₃)₂2.8 - 3.1p40 - 45
4-CH(CH₂ CH₃)₂1.5 - 1.7m25 - 30
4-CH(CH₂CH₃ )₂0.8 - 1.0t10 - 15
C-2--148 - 152
C-3--135 - 140
C-4--155 - 160
C-5--122 - 126
C-6--145 - 149
3-C H₃--15 - 20
4-C H(CH₂CH₃)₂--40 - 45
4-CH(C H₂CH₃)₂--25 - 30
4-CH(CH₂C H₃)₂--10 - 15

Note: These are predicted values and may vary based on the solvent and experimental conditions. d=doublet, s=singlet, t=triplet, p=pentet, m=multiplet.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality NMR spectra is fundamental for accurate structural elucidation.[4] The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Purity: Ensure the sample of this compound is of high purity to avoid interference from impurity signals.
  • Solvent: Select a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
  • Concentration: For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[4]
  • Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[2]
  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity, which maximizes spectral resolution.
  • ¹H NMR Acquisition Parameters (Typical):
  • Pulse Angle: 30-45 degrees
  • Acquisition Time: 2-4 seconds
  • Relaxation Delay: 1-5 seconds
  • Number of Scans: 8-16
  • ¹³C NMR Acquisition Parameters (Typical):
  • Pulse Angle: 30-45 degrees
  • Acquisition Time: 1-2 seconds
  • Relaxation Delay: 2-5 seconds
  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
  • Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum to singlets for each unique carbon.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.
  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Workflow for NMR Spectral Analysis

The process of NMR spectral analysis, from sample preparation to final structure confirmation, can be visualized as a systematic workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Interpretation & Structure Elucidation Sample Pure Compound Solvent Deuterated Solvent Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Process_1H Process ¹H Data Acquire_1H->Process_1H Process_13C Process ¹³C Data Acquire_13C->Process_13C Analyze_Shifts Analyze Chemical Shifts Process_1H->Analyze_Shifts Analyze_Splitting Analyze Splitting Patterns Process_1H->Analyze_Splitting Analyze_Integration Analyze Integration Process_1H->Analyze_Integration Process_13C->Analyze_Shifts Combine_Data Combine ¹H & ¹³C Data Analyze_Shifts->Combine_Data Analyze_Splitting->Combine_Data Analyze_Integration->Combine_Data Propose_Structure Propose Structure Combine_Data->Propose_Structure Final_Structure Confirmed Structure Propose_Structure->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.[9]

Technique Information Provided Advantages Disadvantages
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and dynamic information.[1][10]Non-destructive; provides unambiguous structural information in solution.[2][11]Relatively low sensitivity; requires higher sample amounts; complex spectra for large molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; small sample amount required; can be coupled with chromatography (GC-MS, LC-MS).Provides limited information on atomic connectivity and stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple to operate; provides a "fingerprint" of the molecule.Does not provide information on the overall molecular skeleton.
X-ray Crystallography Precise three-dimensional atomic arrangement in a single crystal.Provides definitive solid-state structure.Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution conformation.

This comparative analysis highlights that while techniques like Mass Spectrometry and IR Spectroscopy offer valuable pieces of the structural puzzle, NMR spectroscopy remains the gold standard for providing a complete and detailed picture of a molecule's architecture in solution. For drug development professionals, understanding the solution-state conformation is often critical, as it more closely mimics the physiological environment.

Conclusion

The structural characterization of this compound through ¹H and ¹³C NMR spectroscopy is a critical step in understanding its chemical properties and potential applications. This guide provides a detailed predictive analysis of its NMR spectra, a standardized experimental protocol, and a comparative overview of alternative analytical methods. By leveraging the unparalleled capabilities of NMR, researchers can confidently elucidate the structure of this and other novel small molecules, accelerating the pace of discovery and innovation in science and medicine.[1][12]

References

  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024, June 28). Spectroscopy. Available at: [Link]

  • NMR spectrometry analysis for drug discovery and development. (2022, November 7). News-Medical.net. Available at: [Link]

  • Nuclear Magnetic Resonance (NMR) Laboratory. Southwest Research Institute. Available at: [Link]

  • NMR spectral characteristics of fluorocontaining pyridines. (2017, April). Fluorine notes. Available at: [Link]

  • Applications of NMR in Drug Substance and Drug Product Development. (2024, March 27). IntechOpen. Available at: [Link]

  • Interpreting. OpenOChem Learn. Available at: [Link]

  • NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels–Alder Cycloadditions. (2025, December 18). PMC. Available at: [Link]

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019, December 11). PMC. Available at: [Link]

  • Structure Elucidation of Small Molecules. Fiehn Lab. Available at: [Link]

  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? (2018, October 4). ResearchGate. Available at: [Link]

  • NMR - Interpretation. (2023, January 29). Chemistry LibreTexts. Available at: [Link]

  • A Comparison of the Structural Techniques used at Sygnature Discovery: X-ray Crystallography, NMR and Cryo-EM. Sygnature Discovery. Available at: [Link]

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A Methodological and Structural Guide to the Comparative Analysis of Novel Pyridine Derivatives: A Case Study of 4-(1-Ethyl-propyl)-3-methyl-pyridine and 4-isopropyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the structural and functional comparison of two closely related pyridine derivatives: 4-(1-Ethyl-propyl)-3-methyl-pyridine and 4-isopropyl-3-methylpyridine. Due to the novelty of these specific compounds, publicly available experimental data is scarce. Therefore, this document serves as a methodological guide, detailing the necessary experimental and computational workflows required to perform a robust comparison. We will utilize these molecules as a case study to demonstrate the principles of analysis, from fundamental physicochemical characterization to advanced computational modeling. The protocols and insights provided are designed for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities.

Introduction: The Significance of Alkyl Substituent Conformation

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its versatile substitution patterns. In drug design, even subtle alterations to substituents can profoundly impact a molecule's pharmacological profile, including its potency, selectivity, and metabolic stability.

This guide focuses on two such analogs: 4-isopropyl-3-methylpyridine and this compound. The core structural difference lies in the nature of the alkyl group at the C4 position of the pyridine ring. The isopropyl group is a small, branched alkyl substituent, while the 1-ethyl-propyl (or pentan-3-yl) group is significantly larger and more sterically demanding. This seemingly minor change introduces critical differences in molecular properties that can have cascading effects on biological activity.

The central scientific question is: How does the increased steric bulk and conformational flexibility of the 1-ethyl-propyl group, compared to the isopropyl group, influence the molecule's physicochemical properties and its potential interactions with a biological target? This guide will outline the necessary steps to answer this question authoritatively.

Physicochemical Property Profiling

The initial step in comparing these two molecules is to characterize their fundamental physicochemical properties. These parameters are critical as they govern solubility, permeability, and ultimately, the bioavailability of a compound. While experimental data is not available, we can predict these properties using computational tools and outline the experimental verification required.

In Silico Prediction

Computational tools, such as those found in the SwissADME or ChemDraw suites, provide rapid initial estimates of key molecular descriptors.

Table 1: Predicted Physicochemical Properties of Pyridine Analogs

Property4-isopropyl-3-methylpyridineThis compoundRationale for Comparison
Molecular FormulaC9H13NC11H17NHighlights the difference in carbon and hydrogen count.
Molecular Weight135.21 g/mol 163.26 g/mol Increased bulk directly impacts molecular weight.
logP (Octanol/Water)~2.5~3.5A key indicator of lipophilicity; higher logP suggests lower aqueous solubility and potentially higher membrane permeability.
Topological Polar Surface Area (TPSA)12.89 Ų12.89 ŲTPSA is identical as the polar nitrogen atom is the sole contributor and is unaffected by the C4 substituent change.
Number of Rotatable Bonds13A measure of molecular flexibility. The 1-ethyl-propyl group introduces significantly more conformational freedom.
Experimental Verification Workflow

The predicted values must be confirmed experimentally. The following workflow outlines the necessary steps.

G cluster_0 Experimental Workflow for Physicochemical Characterization synthesis Compound Synthesis & Purification nmr_ms Structural Confirmation (NMR, HRMS) synthesis->nmr_ms Purity >98% hplc_logp logP Determination (RP-HPLC) nmr_ms->hplc_logp solubility Aqueous Solubility Assay (Thermodynamic or Kinetic) nmr_ms->solubility pka pKa Determination (Potentiometric Titration) nmr_ms->pka

Caption: Workflow for experimental physicochemical property determination.

Protocol: logP Determination via Reverse-Phase HPLC

  • Objective: To experimentally determine the octanol-water partition coefficient (logP), a measure of lipophilicity.

  • Principle: The retention time of a compound on a reverse-phase (e.g., C18) HPLC column is correlated with its lipophilicity. A calibration curve is built using standards with known logP values.

  • Procedure: a. Prepare a stock solution of each compound in acetonitrile (ACN). b. Prepare a series of mobile phases with varying ACN/water ratios (e.g., 30-70% ACN). c. Inject a set of calibration standards (e.g., uracil, toluene, naphthalene) with known logP values and record their retention times at each mobile phase composition. d. For each standard, extrapolate the retention time to 100% aqueous mobile phase to get the capacity factor (k₀). e. Plot log(k₀) against the known logP values to generate a linear calibration curve. f. Inject the two pyridine analogs under the same conditions, determine their log(k₀) values, and use the calibration curve to calculate their experimental logP.

  • Trustworthiness: This method is self-validating through the linearity of the calibration curve (R² > 0.99) and the inclusion of quality control standards. The results provide a robust, experimentally-derived measure of lipophilicity for direct comparison.

Structural and Conformational Analysis

The core of this comparison lies in understanding the three-dimensional structure and dynamic behavior of the C4-substituent.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for confirming the chemical structure and probing the local environment of atoms.

  • ¹H NMR: For 4-isopropyl-3-methylpyridine, one would expect a doublet for the two methyl groups of the isopropyl moiety and a septet for the methine proton. For this compound, the spectrum would be more complex, showing distinct signals for the methyl and methylene protons of the ethyl groups, and a quintet for the central methine proton. The chemical shifts of the pyridine ring protons will also be informative, potentially indicating through-space interactions with the bulkier substituent.

  • ¹³C NMR: The number of unique carbon signals will confirm the molecular symmetry. The chemical shifts of the alkyl carbons will differ significantly based on their substitution pattern.

  • 2D NMR (COSY, HSQC): These experiments are essential to unambiguously assign all proton and carbon signals, confirming the connectivity of the atoms within the C4-substituents.

Computational Modeling: Conformational Landscape

The increased number of rotatable bonds in this compound makes its conformational landscape far more complex than that of the relatively constrained isopropyl analog. Understanding the preferred spatial arrangement (conformation) is crucial for predicting how it might fit into a hypothetical receptor binding pocket.

Protocol: Conformational Search and Energy Minimization

  • Objective: To identify the low-energy, stable conformations of each molecule.

  • Software: Molecular modeling software such as Schrödinger Maestro, MOE, or open-source alternatives like Avogadro combined with a computational chemistry package (e.g., Gaussian, ORCA).

  • Procedure: a. Build the 3D structure of each molecule. b. Perform a systematic or stochastic conformational search. For the 1-ethyl-propyl group, this involves rotating around the C4-C(alkyl) bond and the two C(alkyl)-C(ethyl) bonds. c. For each generated conformer, perform a geometry optimization and energy minimization using a suitable force field (e.g., OPLS, MMFF94) or a quantum mechanical method (e.g., DFT with a B3LYP functional). d. Cluster the resulting conformers by RMSD (Root Mean Square Deviation) and rank them by their relative energies.

  • Expected Outcome: This analysis would likely reveal that the isopropyl group has a very limited set of low-energy conformers. In contrast, the 1-ethyl-propyl group will have multiple low-energy conformers, and the energy barrier to rotate between them will be a key parameter. This flexibility could be advantageous (allowing the molecule to adapt to a binding site) or detrimental (if the bioactive conformation is high in energy, leading to an "entropic penalty" upon binding).

G cluster_0 Computational Workflow mol_build 1. Build 3D Molecular Structures conf_search 2. Perform Conformational Search (Rotate around single bonds) mol_build->conf_search energy_min 3. Energy Minimization of Conformers (DFT or Force Field) conf_search->energy_min cluster_analysis 4. Cluster by RMSD & Rank by Energy energy_min->cluster_analysis esp_map 5. Calculate Electrostatic Potential (ESP) Map cluster_analysis->esp_map output Low-Energy Conformers & Surface Charge Distribution esp_map->output

Caption: Workflow for computational conformational and electronic analysis.

Electrostatic Potential (ESP) Mapping

After identifying the lowest energy conformer, calculating the ESP map is critical. This visualizes the partial positive and negative charges on the molecular surface. For these pyridine derivatives, the most electronegative region will be centered on the nitrogen lone pair. The key comparison is how the size and shape of the C4-alkyl group alters the accessibility of this key hydrogen-bonding region. The larger 1-ethyl-propyl group may partially shield the nitrogen, potentially hindering or altering the geometry of intermolecular interactions compared to the less obstructive isopropyl group.

Synthesis and Conclusion

This guide has established a rigorous, multi-faceted workflow for the structural comparison of this compound and 4-isopropyl-3-methylpyridine. The core difference between these molecules is the trade-off between the steric bulk and conformational flexibility conferred by the C4-substituent.

  • 4-isopropyl-3-methylpyridine is a more rigid molecule with a smaller steric footprint. Its interactions are likely to be more defined and predictable.

  • 4- (1-Ethyl-propyl)-3-methyl-pyridine is significantly more flexible and lipophilic. Its ability to adopt multiple conformations could allow it to fit into larger, more adaptive binding pockets, but this flexibility comes at a potential entropic cost. Its increased bulk may also introduce steric clashes that prevent binding to certain targets.

The definitive comparison requires the execution of the described experimental protocols. By systematically characterizing the physicochemical properties, confirming structures via spectroscopy, and exploring the conformational landscapes through computational modeling, a researcher can build a comprehensive understanding of these novel molecules. This foundational knowledge is the bedrock upon which further drug development efforts, such as assessing biological activity and ADME properties, can be confidently built.

References

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Available at: [Link]

  • Principles of HPLC: Malviya, R., Bansal, V., Pal, O. P., & Sharma, P. K. (2010). High Performance Liquid Chromatography: A Short Review. Journal of Global Pharma Technology. Available at: [Link]

  • NMR Spectroscopy in Drug Discovery: Parris, G. E. (2003). Nuclear Magnetic Resonance (NMR) in Pharmaceutical Research. Encyclopedia of Pharmaceutical Technology. Available at: [Link]

  • Molecular Mechanics Force Fields: Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of Computational Chemistry. Available at: [Link]

  • Density Functional Theory (DFT): Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review. Available at: [Link]

Validating Purity Standards for 4-(1-Ethyl-propyl)-3-methyl-pyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the synthesis of advanced agrochemicals (specifically imidazolinone herbicides) and pyridine-based pharmaceuticals, 4-(1-Ethyl-propyl)-3-methyl-pyridine (CAS: 35182-51-5) serves as a critical scaffold. However, its validation presents a unique analytical challenge: Regioisomeric Contamination .

Standard technical-grade sources often contain significant levels of the 2-position isomer and unreacted 3-methylpyridine (3-picoline) . These impurities possess nearly identical boiling points and polarity to the target analyte, leading to "ghost peaks" in downstream API monitoring and skewed toxicity data.

This guide compares the performance of Certified Reference Materials (CRMs) against Technical Grade Alternatives , providing a self-validating experimental framework to ensure data integrity in GLP/GMP environments.

Comparative Analysis: CRM vs. Technical Grade

The following data summarizes the performance gap between a validated high-purity standard and typical technical-grade alternatives used in early-phase development.

Table 1: Performance Metrics & Impurity Profile

FeatureHigh-Purity CRM (The Product) Technical Grade (The Alternative) Impact on Research
Assay Purity > 99.5% (w/w) ~92.0% - 95.0%Low purity requires recalculation of stoichiometry in synthesis.
Isomeric Purity Confirmed (>99.9% regio-selectivity) Contains 2-isomer (1-3%)Isomers may react differently, forming unknown by-products.
Water Content (KF) < 0.1% 0.5% - 1.5%Moisture interferes with water-sensitive organometallic coupling.
Trace Metals < 10 ppm Variable (> 100 ppm)Residual catalysts (Pd, Ni) can poison downstream reactions.
Validation Method qNMR + GC-MS + HPLC-UV GC-FID (Area %) onlyArea% ignores non-volatile salts and water, overestimating purity.

Scientific Integrity: The Mechanistic Basis

To validate this standard, one must understand the synthesis-driven impurity profile. The target molecule is typically synthesized via the alkylation of 3-methylpyridine with 3-pentanone (or equivalent).

Synthesis & Impurity Fate Mapping

The reaction kinetics favor substitution at the 4-position, but thermodynamic control or catalyst variance often yields the 2-substituted isomer.

ImpurityFate Start Starting Material: 3-Methylpyridine Target TARGET: 4-(1-Ethyl-propyl)- 3-methyl-pyridine Start->Target Major Pathway (Steric/Electronic Control) Impurity1 IMPURITY A (Critical): 2-(1-Ethyl-propyl)- 3-methyl-pyridine Start->Impurity1 Minor Pathway (Regioisomer Formation) Impurity2 IMPURITY B: Unreacted 3-Picoline Start->Impurity2 Incomplete Conversion Reagent Reagent: 3-Pentanone / Catalyst Reagent->Target

Figure 1: Reaction pathway showing the origin of the critical regioisomeric impurity (Impurity A) which co-elutes in standard GC methods.

Experimental Protocols: Self-Validating Systems

A "Certificate of Analysis" is not enough. You must verify the standard using a Primary Ratio Method (qNMR) and an Orthogonal Chromatographic Method (GC-FID/MS).

Protocol A: Isomer Resolution via GC-FID (Purity Assignment)

Objective: Separate the 4-isomer (target) from the 2-isomer and 3-picoline.

  • Column Selection: Use a high-polarity polyethylene glycol column (e.g., DB-WAX or HP-INNOWax ). Non-polar columns (DB-5) often fail to resolve the regioisomers.

  • Instrument Parameters:

    • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

    • Inlet: Split 50:1 @ 250°C.

    • Oven Program: 60°C (hold 2 min) → 10°C/min → 240°C (hold 5 min).

    • Detector: FID @ 280°C.

  • Validation Criteria:

    • Resolution (Rs): > 1.5 between 3-methylpyridine and the target.

    • Tailing Factor: 0.9 – 1.2 (Pyridine derivatives tail on active sites; ensure liner deactivation).

Protocol B: Absolute Purity via 1H-qNMR (The "Truth" Standard)

Objective: Determine absolute mass purity without relying on response factors.

  • Internal Standard (IS): Use Maleic Acid (TraceCERT® grade) or Dimethyl sulfone . The IS signals must not overlap with the pyridine aromatic protons (7.0 - 8.5 ppm) or the alkyl group multiplet (0.7 - 2.5 ppm).

  • Solvent: Deuterated Methanol (MeOD) or CDCl3.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): > 60 seconds (Ensure 5x T1 relaxation for accurate integration).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass weighed.[1][2][3]

Validation Workflow Visualization

This flowchart illustrates the decision-making process for qualifying a working standard against a certified reference.

ValidationFlow Step1 Step 1: Identity Confirmation (GC-MS / FTIR) Step2 Step 2: Isomer Check (GC-FID on Wax Column) Step1->Step2 Decision1 Isomer < 0.1%? Step2->Decision1 Step3 Step 3: Absolute Purity (1H-qNMR) Decision1->Step3 Yes Fail REJECT: Purify via Distillation Decision1->Fail No Step4 Step 4: Residuals (KF Water + ROI) Step3->Step4 Pass APPROVE: Assign Potency Factor Step4->Pass

Figure 2: Step-by-step validation logic ensuring no isomeric contamination compromises the standard.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101286, 4-(1-Ethylpropyl)pyridine. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Pyridine, 4-ethyl-3-methyl- (Isomer Analog Data). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. EPA (2025). CompTox Chemicals Dashboard: 4-(1-Ethylpropyl)pyridine. Retrieved from [Link]

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Crystal structure determination of 4-(1-Ethyl-propyl)-3-methyl-pyridine salts

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Crystal Structure Determination of 4-(1-Ethyl-propyl)-3-methyl-pyridine Salts

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern pharmaceutical science. The precise spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety as a therapeutic agent.[1] This is particularly true for Active Pharmaceutical Ingredients (APIs) formulated as salts, a common strategy to enhance properties like solubility and stability.[2]

This guide provides a comprehensive comparison of methodologies for determining the crystal structure of novel pyridinium salts, using this compound as a representative model. While numerous analytical techniques offer structural insights, single-crystal X-ray diffraction (SCXRD) remains the gold standard, providing atomic-level resolution of the crystalline state.[3][4] We will explore the critical upstream process of crystallization, the definitive analysis by SCXRD, and essential complementary characterization techniques. The causality behind experimental choices is emphasized throughout, reflecting a field-proven approach to structural elucidation.

The Critical First Step: Salt Formation and High-Quality Crystallization

The journey to a crystal structure begins not with a diffractometer, but in a flask. The quality of the final structural data is fundamentally limited by the quality of the single crystal obtained. For an ionizable API like this compound, salt formation is a strategic choice to improve crystallinity and modulate physical properties.[5] The formation of different salts (e.g., hydrochloride vs. hydrobromide) or the discovery of different crystalline arrangements of the same salt (polymorphism) can have profound implications for drug development, affecting everything from manufacturing processes to bioavailability.[6][7]

Comparative Analysis of Crystallization Techniques

The selection of a crystallization method is a critical experimental decision, driven by the physicochemical properties of the solute and solvent system. There is no universal technique; success often requires screening multiple conditions.[8][9] The most common methods for small organic molecules are compared below.

TechniquePrincipleSample AmountTypical TimeframeKey AdvantagesCommon Challenges
Slow Evaporation Solvent is slowly removed from a saturated solution, increasing solute concentration to the point of nucleation and crystal growth.[10]mg to gDays to WeeksSimple setup; effective for a wide range of compounds.Can lead to rapid precipitation or formation of many small crystals. Less control over nucleation.
Vapor Diffusion An antisolvent (precipitant) vapor slowly diffuses into a sealed chamber containing the dissolved sample, gradually reducing solubility.[11]µg to mgDays to WeeksHigh degree of control; excellent for producing high-quality, defect-free crystals.Requires a suitable solvent/antisolvent pair; can be slow.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible antisolvent. Crystallization occurs at the interface.[11]mgDays to WeeksSpatially separates nucleation, often yielding well-formed crystals.Difficult to set up without disturbing the interface; sensitive to vibrations.
Cooling Crystallization A saturated solution at a higher temperature is slowly cooled, reducing solubility and inducing crystallization.[9]mg to gHours to DaysRapid and scalable; widely used in industrial processes.May induce rapid precipitation; risk of oiling out for some compounds.
Experimental Protocol: Crystallization by Vapor Diffusion

This protocol describes a robust method for obtaining diffraction-quality single crystals of a this compound salt (e.g., hydrochloride).

Rationale: Vapor diffusion is chosen for its ability to promote slow, controlled crystal growth, which is paramount for achieving the high-quality, ordered lattice required for SCXRD.[11]

Materials:

  • This compound hydrochloride salt

  • Solvent (e.g., Methanol, Ethanol)

  • Antisolvent (e.g., Diethyl ether, Ethyl acetate)

  • Small glass vial (e.g., 0.5 mL)

  • Larger glass jar with a tight-fitting lid (e.g., 20 mL scintillation vial)

Procedure:

  • Prepare a near-saturated solution: Dissolve 2-5 mg of the salt in the minimum amount of the chosen solvent (e.g., 0.2 mL of methanol) in the small vial. Ensure the salt is fully dissolved. If needed, gently warm the solution and filter to remove any insoluble impurities.

  • Set up the diffusion chamber: Add 2-3 mL of the antisolvent (e.g., diethyl ether) to the larger jar. The antisolvent should be a liquid in which the salt is poorly soluble but which is miscible with the solvent.

  • Initiate diffusion: Place the small, open vial containing the sample solution inside the larger jar. Ensure the solvent level in the inner vial is below the antisolvent level in the outer jar.

  • Seal and incubate: Seal the larger jar tightly and leave it in a vibration-free location at a constant temperature.

  • Monitor for crystal growth: Check the vial periodically over several days to weeks. High-quality crystals often appear as clear, well-defined polyhedra.

G cluster_prep Salt Synthesis & Crystallization cluster_cryst Crystal Growth A 4-(1-Ethyl-propyl)-3- methyl-pyridine (Free Base) B React with Acid (e.g., HCl in Ether) A->B C Crude Salt Product B->C D Dissolve Salt in Suitable Solvent C->D E Screen Crystallization Conditions D->E F Vapor Diffusion Setup E->F G Incubate & Monitor F->G H Harvest Single Crystal G->H

Caption: Workflow from API to a single crystal suitable for diffraction.

Part II: Definitive Structure Elucidation by Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[12] By measuring the directions and intensities of X-rays diffracted by the electron clouds of the atoms, we can produce a detailed model of the molecular and crystal structure.

The SCXRD Experimental Workflow

The process follows a well-defined path from crystal mounting to the final, validated structure. It is a self-validating system where the quality of the final model is judged by statistical figures of merit derived directly from the experimental data.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of monochromatic X-rays and rotated. A detector collects the resulting diffraction pattern, which consists of thousands of reflections at various intensities.[1]

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: An atomic model is fitted to the electron density map and refined against the experimental data to improve the fit, yielding precise atomic coordinates, bond lengths, and bond angles.[4][12]

G A Mount Single Crystal on Goniometer B Center Crystal in X-ray Beam A->B C Collect Diffraction Data B->C D Integrate & Scale Data C->D E Solve Structure (Determine Phases) D->E F Refine Atomic Model E->F G Validate Structure (Check CIF) F->G H Final Structural Data: Coordinates, Bonds, Angles G->H

Caption: The experimental and computational workflow for SCXRD.

Interpreting the Results: A Comparative Example

The output of an SCXRD experiment is a Crystallographic Information File (CIF) containing a wealth of data. By comparing the structures of different salts of our target molecule, we can gain critical insights. For instance, comparing the hydrochloride and hydrobromide salts could reveal differences in hydrogen bonding, crystal packing, and unit cell dimensions, all of which can influence bulk properties.

Hypothetical Comparative Data for this compound Salts

ParameterHydrochloride SaltHydrobromide SaltSignificance in Drug Development
Crystal SystemMonoclinicOrthorhombicAffects crystal habit, powder flow, and processing.
Space GroupP2₁/cPna2₁Describes the symmetry of the crystal packing.
Unit Cell Volume (ų)1750.51810.2Relates to density and packing efficiency.
Key H-Bond (N-H···X)N-H···Cl, 2.1 ÅN-H···Br, 2.3 ÅThe strength and geometry of hydrogen bonds are primary drivers of crystal packing and stability.[13]
Calculated Density (g/cm³)1.251.45Important for formulation and tablet manufacturing.
R-factor (R1)0.0350.040A key indicator of the quality of the refined model; lower is better.

Part III: Essential Orthogonal Characterization Techniques

While SCXRD provides the definitive solid-state structure, a comprehensive understanding requires a multi-technique approach. Orthogonal methods validate the findings from SCXRD and provide information about the compound in other states.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the covalent structure and purity of the compound in solution. It is the primary tool for structural elucidation before a crystal is obtained.[1][14]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: An excellent tool for confirming salt formation. The formation of the pyridinium ion results in the appearance of characteristic N-H stretching and bending vibrations, which are absent in the free base.[15][16]

  • Thermal Analysis (DSC & TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine melting points, identify phase transitions between polymorphs, and assess thermal stability.[2] This data is crucial for selecting a stable solid form for development.

Conclusion

The determination of the crystal structure of a novel pharmaceutical salt like this compound is a systematic process that integrates careful synthesis, methodical crystallization screening, and definitive analysis by single-crystal X-ray diffraction. The true power of this process lies not just in generating a single structure, but in enabling a comparative analysis of different salt forms and polymorphs. This allows for the rational selection of the optimal solid form with the most desirable physicochemical properties, thereby de-risking and accelerating the drug development pipeline.[5][6] The combination of SCXRD with orthogonal techniques like NMR, FT-IR, and thermal analysis provides a self-validating and comprehensive data package essential for regulatory submission and successful product development.

References

  • BenchChem. (2025). Definitive Structure Determination of 2,3'-Bipyridine Derivatives: A Comparative Guide to X-ray Crystallographic Analysis. Benchchem.com.
  • Pharmaceutical Technology. (2020). Understanding Polymorphism to De-Risk Drug Development. Pharmtech.com.
  • Aitipamula, S., et al. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name?. Crystal Growth & Design.
  • Al-Omary, F. A., et al. (2019). Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. Molecules.
  • Katritzky, A. R., & Jones, R. A. (1960). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society.
  • Stahly, G. P. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Chimia.
  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • SPT Labtech. (n.d.).
  • Veranova. (n.d.). Polymorph, Salt & Cocrystal Screening. Veranova.com.
  • Sobolewski, P., et al. (2017).
  • Thorp-Greenwood, F. L., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Cook, D. (1961). VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. Canadian Journal of Chemistry.
  • Aydin, F., & Kiraz, A. O. (2025). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)
  • University of Barcelona. (n.d.). Crystallization of small molecules. Diposit.ub.edu.
  • Jasinski, J. P. (2024). How to grow crystals for X-ray crystallography. IUCr Journals.
  • SERC at Carleton College. (2007). Single-crystal X-ray Diffraction. Serc.carleton.edu.
  • Institute of Physics of the Czech Academy of Sciences. (n.d.). X-ray single-crystal diffraction. Fzu.cz.

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-(1-Ethyl-propyl)-3-methyl-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with 4-(1-Ethyl-propyl)-3-methyl-pyridine. While specific toxicological data for this compound is limited, its structural similarity to other alkylated pyridines necessitates a cautious and well-informed approach to its handling. The procedural guidance herein is synthesized from established safety protocols for analogous pyridine derivatives and is designed to empower you with the knowledge to work safely and effectively.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound belongs to the alkylpyridine family. Pyridine and its derivatives are known for their potential toxicity, flammability, and irritant properties.[1] Extrapolating from data on related compounds, we must assume this substance may be harmful if inhaled, swallowed, or absorbed through the skin.[2] It may also cause irritation to the skin, eyes, and respiratory tract.[3][4] The flammability of similar small-molecule pyridines means that there is a risk of ignition, especially when handled near open flames or static discharge.[5]

A thorough risk assessment is the cornerstone of laboratory safety. Before commencing any work, it is imperative to consult your institution's Environmental Health and Safety (EHS) office and review the most current safety information for pyridine derivatives.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is critical to prevent exposure.[6] The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation Chemical splash gogglesChemical-resistant gloves (Nitrile or Neoprene recommended)[7]Laboratory coatWork in a well-ventilated area or chemical fume hood.[7]
Conducting Reactions Chemical splash goggles and face shield[3]Chemical-resistant gloves (Nitrile or Neoprene recommended)Chemical-resistant laboratory coat or apronAll manipulations should be performed within a certified chemical fume hood.[1]
Handling Spills Chemical splash goggles and face shieldDouble-gloving with chemical-resistant glovesChemical-resistant suit or coverallsAn air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[8]
Waste Disposal Chemical splash gogglesChemical-resistant glovesLaboratory coatHandle in a well-ventilated area, preferably within a chemical fume hood.[6]

It is crucial to inspect all PPE for integrity before each use and to wash hands thoroughly with soap and water after handling the chemical, even when gloves have been worn.[9] Contaminated clothing should be removed immediately and laundered separately before reuse.[3]

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_operations Operational Context cluster_verification Final Check start Start: New Procedure with this compound assess_hazards Assess Hazards: - Inhalation - Skin/Eye Contact - Ingestion - Flammability start->assess_hazards weighing Weighing/Solution Prep assess_hazards->weighing Low Volume/ Low Energy reaction Active Reaction assess_hazards->reaction Heating/ Agitation spill Spill or Emergency assess_hazards->spill Accidental Release disposal Waste Disposal assess_hazards->disposal Handling Waste select_respiratory Respiratory Protection: Work in Fume Hood final_check Final PPE Check: - Equipment Integrity - Proper Fit select_respiratory->final_check select_eye Eye Protection: Splash Goggles or Face Shield select_eye->final_check select_hand Hand Protection: Chemical-Resistant Gloves (e.g., Nitrile) select_hand->final_check select_body Body Protection: Lab Coat or Apron select_body->final_check weighing->select_respiratory weighing->select_eye weighing->select_hand weighing->select_body reaction->select_respiratory reaction->select_eye reaction->select_hand reaction->select_body spill->select_respiratory spill->select_eye spill->select_hand spill->select_body disposal->select_respiratory disposal->select_eye disposal->select_hand disposal->select_body proceed Proceed with Work final_check->proceed

Caption: A flowchart outlining the process for selecting appropriate PPE.

Operational and Disposal Plans: Step-by-Step Guidance

4.1. Safe Handling and Storage Protocol

  • Preparation : Before handling, ensure that an appropriate spill kit is readily available.[7] The work area, ideally within a chemical fume hood, should be clean and uncluttered.

  • Engineering Controls : Always handle this compound in a well-ventilated area.[7] For all but the smallest quantities, a certified chemical fume hood is mandatory to minimize inhalation exposure.[1]

  • Grounding : To prevent ignition from static discharge, especially when transferring larger quantities, ensure that containers and receiving equipment are properly grounded and bonded.[9] Use non-sparking tools.[10]

  • Storage : Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9][11] It should be stored separately from strong oxidizing agents, strong acids, and strong bases.[11]

  • Hygiene : Avoid eating, drinking, or smoking in areas where this chemical is handled.[9]

4.2. Spill Response Protocol

  • Evacuate and Alert : Immediately evacuate the spill area and alert nearby personnel and your supervisor.

  • Control Ignition Sources : If the material is flammable, eliminate all sources of ignition from the area.[10]

  • Containment : For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to contain the liquid.[11]

  • Cleanup : Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[10]

  • Decontamination : Clean the spill area with an appropriate solvent, followed by washing with soap and water. All cleaning materials must be collected as hazardous waste.[1]

  • Reporting : Report the spill to your institution's EHS office in accordance with local protocols.[1]

4.3. Waste Disposal Plan

All waste containing this compound must be treated as hazardous waste.[12]

  • Waste Identification and Segregation : Designate a specific, compatible, and clearly labeled waste container for this compound.[1] Do not mix this waste with other chemical streams unless explicitly approved by your institution's EHS office.

  • Container Management : Keep the waste container tightly closed and store it in a designated satellite accumulation area.

  • Disposal : Arrange for the disposal of the hazardous waste through a licensed disposal company, following all local, state, and federal regulations.[1][12] Never pour this chemical down the drain or dispose of it in regular trash.[7]

Emergency Procedures: In Case of Exposure
  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Skin Contact : Immediately remove all contaminated clothing.[5] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[13] Seek immediate medical attention.[11]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • ChemSupply Australia. Safety Data Sheet PYRIDINE. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - Pyridine. [Link]

  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. [Link]

  • Inchem.org. ICSC 0802 - 3-METHYLPYRIDINE. [Link]

  • Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.